Pteryxin
Description
This compound has been reported in Kitagawia terebinthacea, Peucedanum japonicum, and other organisms with data available.
in aqueous extract of Pteryxia terebinthina
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22O7/c1-6-11(2)20(24)27-18-16-14(28-21(4,5)19(18)25-12(3)22)9-7-13-8-10-15(23)26-17(13)16/h6-10,18-19H,1-5H3/b11-6-/t18-,19-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYUZYPKZQDYMEE-YRCPKEQFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OC1C(C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(/C)\C(=O)O[C@H]1[C@H](C(OC2=C1C3=C(C=C2)C=CC(=O)O3)(C)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13161-75-6, 737005-97-9 | |
| Record name | (+)-Pteryxin | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13161-75-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Butenoic acid, 2-methyl-, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b′]dipyran-10-yl ester, (2Z)-rel- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=737005-97-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pteryxin | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013161756 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PTERIXIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C1G8A9744Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pteryxin's Mechanism of Action in Neuroinflammation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Neuroinflammation, characterized by the activation of glial cells and the production of inflammatory mediators, is a critical component in the pathogenesis of various neurodegenerative diseases. Pteryxin, a natural coumarin compound, has emerged as a potential therapeutic agent due to its anti-inflammatory properties. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's action, with a focus on its potential role in mitigating neuroinflammation. While direct studies on neural cells are limited, research on analogous inflammatory pathways in macrophages provides a strong foundation for its proposed neuroprotective effects. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes the involved signaling pathways to support further research and drug development in this area.
Introduction
Chronic activation of microglia and astrocytes, the resident immune cells of the central nervous system (CNS), contributes to a sustained inflammatory environment that can lead to neuronal damage and cognitive decline.[1][2] Key signaling pathways, including the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) cascades, are central to the production of pro-inflammatory cytokines and enzymes.[3] Furthermore, the activation of the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome is a critical step in the maturation and release of potent inflammatory cytokines like Interleukin-1β (IL-1β).[4] this compound has been shown to modulate these pathways, suggesting its potential as a therapeutic candidate for neuroinflammatory disorders.
Core Mechanism of Action of this compound
This compound exerts its anti-inflammatory effects primarily by targeting the NF-κB and MAPK signaling pathways, and by inhibiting the activation of the NLRP3 inflammasome.[4]
Inhibition of NF-κB and MAPK Signaling Pathways
This compound has been demonstrated to significantly downregulate the activation of NF-κB and MAPKs in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages.[4] This is achieved by inhibiting the phosphorylation of key signaling proteins, which in turn prevents the nuclear translocation of transcription factors responsible for expressing pro-inflammatory genes.[4]
The proposed mechanism involves the suppression of IKK phosphorylation, which leads to the stabilization of IκB-α.[4] This prevents the release and subsequent nuclear translocation of the p65 subunit of NF-κB.[4] Concurrently, this compound inhibits the phosphorylation of p38, ERK, and JNK, key components of the MAPK pathway.[4]
Suppression of NLRP3 Inflammasome Activation
A crucial aspect of this compound's anti-inflammatory action is its ability to inhibit the NLRP3 inflammasome.[4] This multi-protein complex is responsible for the activation of caspase-1, which in turn cleaves pro-IL-1β into its active, secreted form.[4] this compound was found to inhibit the activation of caspase-1 and the formation of ASC (apoptosis-associated speck-like protein containing a CARD) specks, which are essential for inflammasome assembly.[4] This suggests that this compound interferes with both the priming and activation steps of NLRP3 inflammasome activation.
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on various inflammatory markers in LPS-stimulated RAW 264.7 macrophages. This data provides a basis for understanding its potential efficacy in neuroinflammatory contexts.
Table 1: Effect of this compound on Pro-inflammatory Mediators
| Inflammatory Mediator | This compound Concentration (µM) | Inhibition (%) | p-value | Reference |
| Nitric Oxide (NO) | 5, 10, 20 | Concentration-dependent decrease | <0.01 | [4] |
| Prostaglandin E2 (PGE2) | 5, 10, 20 | Concentration-dependent decrease | <0.01 | [4] |
| TNF-α | 5, 10, 20 | Concentration-dependent decrease | <0.01 | [4] |
| IL-6 | 5, 10, 20 | Concentration-dependent decrease | <0.01 | [4] |
Table 2: Effect of this compound on Inflammatory Enzyme and Cytokine Expression
| Protein | This compound Concentration (µM) | Effect | Reference |
| iNOS | 5, 10, 20 | Downregulation | [4] |
| COX-2 | 5, 10, 20 | Downregulation | [4] |
Table 3: Effect of this compound on NF-κB and MAPK Signaling Pathway Proteins
| Protein | This compound Concentration (µM) | Effect | Reference |
| p-p38 | 5, 10, 20 | Downregulation | [4] |
| p-ERK | 5, 10, 20 | Downregulation | [4] |
| p-JNK | 5, 10, 20 | Downregulation | [4] |
| p-IKK | 5, 10, 20 | Downregulation | [4] |
| p-IκB-α | 5, 10, 20 | Downregulation | [4] |
| p-p65 | 5, 10, 20 | Downregulation | [4] |
Table 4: Effect of this compound on NLRP3 Inflammasome Components
| Protein | This compound Concentration (µM) | Effect | Reference |
| NLRP3 | 5, 10, 20 | Downregulation | [4] |
| Caspase-1 (p20) | 5, 10, 20 | Downregulation | [4] |
| ASC | 5, 10, 20 | Downregulation | [4] |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling pathways affected by this compound and a typical experimental workflow for its analysis.
Caption: this compound inhibits NF-κB and MAPK signaling pathways.
Caption: this compound suppresses NLRP3 inflammasome activation.
Caption: Experimental workflow for analyzing this compound's effects.
Detailed Experimental Protocols
The following are generalized protocols based on standard methodologies for the key experiments cited.
Western Blot Analysis for Phosphorylated Proteins and NLRP3 Components
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Cell Culture and Treatment: Plate microglial or astrocytic cells at a suitable density and allow them to adhere overnight. Pre-treat cells with varying concentrations of this compound for 1-2 hours, followed by stimulation with LPS (e.g., 1 µg/mL) for the appropriate time (e.g., 30 minutes for signaling proteins, 24 hours for secreted proteins).
-
Protein Extraction: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on a polyacrylamide gel and transfer to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies against target proteins (e.g., p-p65, NLRP3, GAPDH) overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature. Detect protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Quantification: Densitometrically quantify the protein bands using software like ImageJ and normalize to a loading control (e.g., GAPDH).
Immunofluorescence for NF-κB p65 Nuclear Translocation
-
Cell Culture on Coverslips: Seed cells on sterile glass coverslips in a culture plate and treat as described for Western blotting.
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Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde for 15 minutes, followed by permeabilization with 0.1% Triton X-100 in PBS for 10 minutes.
-
Blocking: Block with 1% BSA in PBS for 30 minutes.
-
Primary Antibody Incubation: Incubate with a primary antibody against the NF-κB p65 subunit overnight at 4°C.
-
Secondary Antibody and Nuclear Staining: Wash and incubate with a fluorescently labeled secondary antibody (e.g., Alexa Fluor 488) for 1 hour at room temperature in the dark. Counterstain the nuclei with DAPI.
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Imaging: Mount the coverslips on microscope slides and visualize using a fluorescence microscope.
-
Analysis: Capture images and analyze the nuclear translocation of p65. The intensity of nuclear fluorescence relative to cytoplasmic fluorescence can be quantified.
Discussion and Future Directions
The available data, primarily from macrophage cell lines, strongly indicates that this compound is a potent inhibitor of key inflammatory pathways.[4] Given the conserved nature of these pathways in microglia and astrocytes, it is highly probable that this compound will exert similar anti-neuroinflammatory effects in the CNS.[5]
Future research should focus on validating these findings in primary microglial and astrocyte cultures, as well as in animal models of neuroinflammation and neurodegenerative diseases. Investigating the blood-brain barrier permeability of this compound will also be crucial for its development as a CNS therapeutic. The detailed mechanisms, including the direct molecular targets of this compound, warrant further investigation.
Conclusion
This compound demonstrates significant anti-inflammatory activity by targeting the NF-κB, MAPK, and NLRP3 inflammasome pathways. The comprehensive data and methodologies presented in this guide provide a solid framework for researchers and drug development professionals to explore the therapeutic potential of this compound in treating neuroinflammatory diseases. Further studies in neuron-specific contexts are essential to fully elucidate its role and efficacy in the central nervous system.
References
- 1. Microglia in Neuroinflammation and Neurodegeneration: From Understanding to Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Microglial dynamics and neuroinflammation in prodromal and early Parkinson’s disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. This compound attenuates LPS-induced inflammatory responses and inhibits NLRP3 inflammasome activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Inhibition of LPS‑induced NLRP3 inflammasome activation by stem cell‑conditioned culture media in human gingival epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Pteryxin from Peucedanum japonicum: A Technical Guide to Sources, Isolation, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteryxin, a khellactone-type coumarin found predominantly in Peucedanum japonicum Thunb., has garnered significant scientific interest for its diverse pharmacological activities. This technical guide provides an in-depth overview of this compound, focusing on its natural sources, detailed methodologies for its extraction and isolation from P. japonicum, and its mechanisms of action related to its anti-obesity and antioxidant properties. This document synthesizes quantitative data, experimental protocols, and visual representations of key biological pathways to serve as a comprehensive resource for researchers in natural product chemistry, pharmacology, and drug development.
Introduction to this compound and Peucedanum japonicum
Peucedanum japonicum Thunb., a perennial herbaceous plant from the Apiaceae family, has a long history of use in traditional medicine in East Asia for treating ailments such as coughs, colds, and inflammatory conditions.[1] Phytochemical analyses have revealed that the plant is a rich source of various bioactive compounds, with khellactone-type coumarins being a prominent class.[1] Among these, this compound is a principal metabolite, recognized for its potent biological effects.[1]
Recent research has highlighted the therapeutic potential of this compound, particularly in the context of metabolic and oxidative stress-related diseases. Studies have demonstrated its anti-obesity effects through the modulation of gene networks involved in adipogenesis and lipid metabolism.[2] Furthermore, this compound has been identified as an activator of the Nrf2-ARE signaling pathway, a critical mechanism in cellular antioxidant defense.[3] This guide will delve into the technical aspects of sourcing this compound from P. japonicum and elucidating its biological functions.
This compound Content and Extraction Yields from Peucedanum japonicum
The concentration of this compound and related coumarins in Peucedanum japonicum can vary depending on the plant part and the extraction solvent used. The roots have been found to be a more concentrated source of pyranocoumarins compared to the leaves.[2] Acetone has been shown to be a superior solvent for the extraction of pyranocoumarins, yielding a higher total coumarin content than ethanol or methanol.[2]
| Plant Part | Extraction Solvent | Method | Compound Class/Specific Compound | Yield/Content | Reference |
| Dried Leaves | Supercritical CO2 | Supercritical Fluid Extraction | This compound-containing extract | 0.089% (w/w) | [4] |
| Roots | Acetone | Reflux Extraction | Total Pyranocoumarins | >100 mg/g of extract | [2] |
| Leaves | Ethanol | Reflux Extraction | Total Phenolic Content | 42.3 mg TAE/g of extract | [2] |
| Roots | Methanol | Reflux Extraction | Total Phenolic Content | 47.71 mg TAE/g of extract | [2] |
Experimental Protocols for Isolation and Purification
The isolation of this compound from Peucedanum japonicum involves initial extraction followed by chromatographic purification. Below are detailed methodologies for various key experimental procedures.
Supercritical Fluid Extraction (SFE)
This method offers a green chemistry approach to obtaining a this compound-rich extract.
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Plant Material: 150 g of dried leaf powder of P. japonicum.[4]
-
Apparatus: Supercritical Fluid Extraction Screening System (e.g., X-10-05, Thermo Separation Products).[4]
-
Procedure:
-
The dried leaf powder is placed into the extraction vessel.[4]
-
Supercritical carbon dioxide is used as the solvent.[4]
-
The extraction is performed at a pressure of 30 MPa and a temperature of 43 °C.[4]
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The extraction is carried out for a duration of 3 hours.[4]
-
The resulting extract is collected for further purification. From 150g of starting material, approximately 133 mg of extract can be obtained.[4]
-
Solvent Extraction and Fractionation
A general protocol for obtaining a hexane phase enriched with this compound.
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Plant Material: Dried leaves of P. japonicum.
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Procedure:
-
The dried leaves are subjected to extraction with an appropriate solvent, such as ethanol or methanol.[2]
-
The resulting crude extract is then partitioned with hexane to obtain a hexane-soluble phase, which will be enriched with less polar compounds like this compound.[2]
-
This hexane phase can then be concentrated and subjected to further chromatographic purification.[2]
-
Column Chromatography and Preparative TLC
This protocol, adapted from the isolation of this compound from a related Peucedanum species, is effective for purification.
-
Stationary Phase: Silica gel for column chromatography and preparative TLC plates.
-
Mobile Phase: A gradient of n-hexane and ethyl acetate.
-
Procedure:
-
The crude extract (e.g., from SFE or the hexane fraction) is adsorbed onto a small amount of silica gel.
-
The adsorbed sample is loaded onto a silica gel column packed with n-hexane.
-
The column is eluted with a stepwise gradient of increasing ethyl acetate in n-hexane.
-
Fractions are collected and monitored by thin-layer chromatography (TLC).
-
Fractions containing this compound are pooled and concentrated.
-
For final purification, preparative TLC can be performed on the enriched fractions using an n-hexane-ethyl acetate mobile phase.
-
The band corresponding to this compound is scraped from the plate and the compound is eluted with a suitable solvent (e.g., ethyl acetate or chloroform).
-
High-Performance Liquid Chromatography (HPLC) for Analysis and Purification
HPLC is a crucial tool for both the quantitative analysis of this compound and its final purification.
-
Analytical HPLC Conditions for Purity Determination:
-
Preparative HPLC for Isolation:
-
Column: A suitable preparative C18 column.
-
Mobile Phase: A gradient of acetonitrile and water is typically used, optimized to provide good separation of this compound from other components in the enriched fraction.
-
Procedure: The enriched fraction is dissolved in a minimal amount of the mobile phase and injected onto the preparative HPLC system. The peak corresponding to this compound is collected, and the solvent is evaporated to yield the pure compound.
-
Visualization of this compound's Biological Activity
This compound's therapeutic effects are mediated through its interaction with specific cellular signaling pathways. The following diagrams, generated using Graphviz, illustrate these mechanisms.
Experimental Workflow for this compound Isolation
This compound's Anti-Obesity Signaling Pathway
Nrf2-ARE Antioxidant Signaling Pathway Activated by this compound
Conclusion
This compound, a prominent coumarin from Peucedanum japonicum, presents a compelling profile for further investigation in drug development, particularly for metabolic and oxidative stress-related disorders. This guide has provided a consolidated resource for researchers by detailing its sources, presenting quantitative data on its occurrence, and offering comprehensive protocols for its isolation and purification. The visualization of its key signaling pathways offers a clear understanding of its molecular mechanisms of action. The methodologies and data presented herein are intended to facilitate and accelerate future research into the therapeutic applications of this promising natural product.
References
Pteryxin: A Technical Guide to Structure, Properties, and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteryxin is a naturally occurring dihydropyranocoumarin derivative found predominantly in plants of the Apiaceae family, such as Peucedanum japonicum and Mutellina purpurea.[1][2] Possessing a unique angular-type khellactone coumarin structure, this compound has emerged as a molecule of significant interest due to its diverse and potent biological activities. It functions as a multi-target inhibitor, modulating several key signaling pathways implicated in inflammation, oxidative stress, and cellular metabolism.[1] This technical guide provides a comprehensive overview of this compound's chemical structure, physicochemical properties, and detailed experimental protocols for its isolation and biological evaluation. It also visualizes its mechanisms of action on critical cellular signaling pathways, offering a valuable resource for researchers exploring its therapeutic potential in conditions such as inflammatory diseases, osteoporosis, diabetes, and Alzheimer's disease.[1]
Chemical Structure and Physicochemical Properties
This compound, or (+)-Pteryxin, is chemically identified by the IUPAC name [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate.[3] Its structure was elucidated and confirmed through various spectroscopic methods, including Mass Spectrometry (MS), Infrared (IR) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy.[4]
Chemical Identifiers
| Property | Value | Reference |
| IUPAC Name | [(9R,10R)-9-acetyloxy-8,8-dimethyl-2-oxo-9,10-dihydropyrano[2,3-f]chromen-10-yl] (Z)-2-methylbut-2-enoate | [3] |
| CAS Number | 13161-76-6 | [3] |
| Molecular Formula | C₂₁H₂₂O₇ | [3] |
| Synonyms | (+)-Pteryxin, Pterixin, Pteryxine |
Physicochemical Data
| Property | Value | Reference |
| Molecular Weight | 386.4 g/mol | [3] |
| Appearance | Crystalline solid / Powder | |
| Melting Point | 81 °C | |
| Boiling Point | 486.8 ± 45.0 °C (Predicted) | |
| Solubility | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL |
Spectroscopic Data
Biological Activity and Mechanism of Action
This compound exhibits a broad spectrum of biological activities, primarily attributed to its ability to modulate multiple cellular signaling pathways. This pleiotropic effect makes it a promising candidate for investigating complex multifactorial diseases.
Summary of Biological Activities
| Activity | IC₅₀ / Effective Concentration | Target / Cell Line | Reference |
| Butyrylcholinesterase (BChE) Inhibition | 12.96 µg/mL | Equine Serum BChE | [1] |
| Anti-inflammatory (NO Production) | 20 µM | LPS-induced mouse peritoneal macrophages | |
| Anti-platelet Aggregation | 100 µg/mL (complete inhibition) | Collagen-induced rabbit platelets | |
| Anti-obesity (Triglyceride Reduction) | 10-20 µg/mL | 3T3-L1 adipocytes & HepG2 hepatocytes |
Key Signaling Pathways Modulated by this compound
This compound acts as a multi-target inhibitor, influencing several pro-inflammatory and cellular stress pathways. Concurrently, it activates protective antioxidant responses.
-
Inhibition of NF-κB and MAPK Pathways: this compound attenuates inflammatory responses by inhibiting the phosphorylation and subsequent activation of key components of the Mitogen-Activated Protein Kinase (MAPK) pathway (p38, ERK, JNK) and the Nuclear Factor-kappa B (NF-κB) pathway (p65).[1] This leads to a downstream reduction in the expression of pro-inflammatory mediators like iNOS and COX-2.[1]
-
Inhibition of NLRP3 Inflammasome: The compound directly inhibits the activation of the NLRP3 inflammasome, a key multiprotein complex involved in the inflammatory response, thereby reducing the maturation and release of pro-inflammatory cytokines such as IL-1β.[1]
-
Activation of Nrf2/ARE Pathway: this compound promotes the translocation of Nuclear factor erythroid 2-related factor 2 (Nrf2) to the nucleus.[2] There, Nrf2 binds to the Antioxidant Response Element (ARE), upregulating the expression of various cytoprotective and antioxidant enzymes, including Heme Oxygenase-1 (HO-1) and Glutamate-Cysteine Ligase (GCL), which enhances cellular defense against oxidative stress.[2]
Experimental Protocols
Isolation and Purification of this compound
This protocol is adapted from methodologies for isolating this compound from Peucedanum japonicum leaves.[2]
Workflow Diagram
References
Pteryxin Signaling Pathways in Inflammatory Diseases: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Pteryxin, a coumarin compound isolated from the medicinal herb Peucedanum praeruptorum, has demonstrated notable anti-inflammatory properties in preclinical studies. This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action in inflammatory diseases, with a focus on its modulation of key signaling pathways. The primary signaling cascades influenced by this compound are the Mitogen-Activated Protein Kinase (MAPK)/Nuclear Factor-kappa B (NF-κB) pathway and the NOD-like receptor pyrin domain-containing 3 (NLRP3) inflammasome. This document summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the signaling pathways to support further research and drug development efforts. Currently, there is no available scientific literature linking this compound to the Janus kinase/signal transducer and activator of transcription (JAK-STAT) signaling pathway in the context of inflammation, nor are there any registered clinical trials investigating this compound for inflammatory diseases.
This compound's Role in Modulating Inflammatory Signaling Pathways
This compound exerts its anti-inflammatory effects by targeting critical nodes within the cellular inflammatory response. The primary mechanisms identified to date involve the downregulation of the MAPK/NF-κB signaling cascade and the inhibition of the NLRP3 inflammasome activation.
The MAPK/NF-κB Signaling Pathway
The MAPK and NF-κB signaling pathways are central to the inflammatory process, regulating the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. This compound has been shown to suppress the activation of these pathways in response to inflammatory stimuli such as lipopolysaccharide (LPS).[1][2]
This compound's inhibitory action on this pathway involves the suppression of the phosphorylation of key MAPK proteins (p38, ERK, and JNK) and the subsequent inhibition of IκB-α phosphorylation and degradation. This prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking the transcription of NF-κB target genes.[2]
The NLRP3 Inflammasome
The NLRP3 inflammasome is a multiprotein complex that plays a crucial role in the innate immune response by activating caspase-1 and processing the pro-inflammatory cytokines interleukin-1β (IL-1β) and interleukin-18 (IL-18). This compound has been found to inhibit the activation of the NLRP3 inflammasome.[1][2] This inhibition is characterized by the reduced expression of NLRP3, ASC (apoptosis-associated speck-like protein containing a CARD), and cleaved caspase-1.[2] By suppressing NLRP3 inflammasome activation, this compound effectively reduces the maturation and secretion of IL-1β and IL-18.
Quantitative Data on this compound's Anti-Inflammatory Effects
The following tables summarize the available quantitative data from preclinical studies on the anti-inflammatory effects of this compound. It is important to note that while dose-dependent effects are consistently reported, specific IC50 values for many of these endpoints are not yet available in the published literature.
Table 1: In Vivo Effects of this compound in LPS-Induced Acute Lung Injury in Mice [1]
| Parameter | Treatment Group | Result |
| Lung Wet/Dry (W/D) Weight Ratio | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |
| Total Protein (TP) in BALF | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |
| TNF-α in BALF | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |
| IL-6 in BALF | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |
| IL-1β in BALF | This compound (5, 10, 25 mg/kg) | Significant reduction compared to LPS group |
| F4/80 Expression (Lung Tissue) | This compound Pretreatment | Downregulated |
| NLRP3 Expression (Lung Tissue) | This compound Pretreatment | Downregulated |
BALF: Bronchoalveolar Lavage Fluid
Table 2: In Vitro Effects of this compound in LPS-Stimulated RAW264.7 Macrophages [2]
| Parameter | This compound Concentration | Result |
| Nitric Oxide (NO) Secretion | Not specified | Downregulated |
| Prostaglandin E2 (PGE2) Secretion | Not specified | Downregulated |
| TNF-α Secretion | Not specified | Significantly suppressed |
| IL-6 Secretion | Not specified | Significantly suppressed |
| NF-κB p65 Nuclear Translocation | Not specified | Inhibited |
| NLRP3 Inflammasome Formation | Not specified | Inhibited |
| Caspase-1 Activation | Not specified | Inhibited |
| ASC Speck Formation | Not specified | Inhibited |
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
Experimental Protocols
The following are representative protocols for key experiments used to elucidate the anti-inflammatory effects of this compound. These are adapted from standard laboratory procedures and the methodologies briefly described in the cited literature.
In Vivo LPS-Induced Acute Lung Injury Model
This protocol describes the induction of acute lung injury in mice using LPS and subsequent treatment with this compound.[1]
Materials:
-
Male BALB/c mice (6-8 weeks old)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
Vehicle (e.g., 0.5% sodium carboxymethylcellulose)
-
Anesthesia (e.g., isoflurane)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Animal Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.
-
This compound Administration: Administer this compound orally (e.g., 5, 10, 25 mg/kg) or vehicle to respective groups of mice once daily for a predetermined period (e.g., 7 days).
-
LPS Challenge: On the final day of this compound treatment, anesthetize the mice.
-
Intratracheally instill a single dose of LPS (e.g., 5 mg/kg) in sterile saline to induce lung injury. The control group receives sterile saline only.
-
Sample Collection: After a specified time (e.g., 8 hours), euthanize the mice.
-
Bronchoalveolar Lavage (BAL): Perform BAL by instilling and retrieving a known volume of PBS into the lungs to collect BAL fluid (BALF).
-
Tissue Harvest: Perfuse the lungs with PBS and harvest the lung tissue. One lobe can be used for wet/dry weight ratio analysis, while other lobes can be snap-frozen in liquid nitrogen or fixed in formalin for subsequent analyses.
-
Analysis:
-
Lung W/D Ratio: Weigh a lung lobe before and after drying in an oven to assess pulmonary edema.
-
Total Protein in BALF: Measure protein concentration in the BALF using a BCA protein assay kit.
-
Cytokine Analysis: Measure the levels of TNF-α, IL-6, and IL-1β in the BALF using specific ELISA kits.
-
Western Blot and Immunohistochemistry: Analyze protein expression and phosphorylation in lung tissue homogenates as described below.
-
Cell Culture and Treatment (RAW264.7 Macrophages)
This protocol outlines the culture of RAW264.7 macrophages and their stimulation with LPS to induce an inflammatory response, followed by treatment with this compound.[2]
Materials:
-
RAW264.7 macrophage cell line
-
DMEM supplemented with 10% FBS and 1% penicillin-streptomycin
-
LPS from E. coli
-
This compound
-
DMSO (vehicle for this compound)
-
Cell culture plates
Procedure:
-
Cell Culture: Culture RAW264.7 cells in complete DMEM at 37°C in a humidified 5% CO2 incubator.
-
Seeding: Seed the cells into appropriate culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction) and allow them to adhere overnight.
-
Treatment: Pre-treat the cells with various concentrations of this compound (dissolved in DMSO) for a specified time (e.g., 1 hour). The control group should be treated with the vehicle (DMSO) at the same final concentration.
-
LPS Stimulation: Add LPS (e.g., 1 µg/mL) to the wells (except for the unstimulated control group) and incubate for the desired time (e.g., 24 hours).
-
Sample Collection:
-
Supernatant: Collect the cell culture supernatant for cytokine analysis (ELISA) and NO/PGE2 assays.
-
Cell Lysates: Wash the cells with cold PBS and lyse them using an appropriate lysis buffer for Western blot or qPCR analysis.
-
Western Blot Analysis
This protocol is for detecting the protein levels and phosphorylation status of key signaling molecules.
Materials:
-
Cell or tissue lysates
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-p38, anti-p38, anti-p-NF-κB p65, anti-NF-κB p65, anti-NLRP3, anti-Caspase-1, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
Sample Preparation: Mix equal amounts of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto an SDS-PAGE gel and run at a constant voltage until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the chemiluminescent substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., GAPDH).
Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol is for quantifying the concentration of cytokines (e.g., TNF-α, IL-6, IL-1β) in cell culture supernatants or BALF.
Materials:
-
Specific ELISA kits for the cytokines of interest
-
Cell culture supernatants or BALF samples
-
Microplate reader
Procedure:
-
Reagent Preparation: Prepare all reagents, standards, and samples according to the ELISA kit manufacturer's instructions.
-
Coating: Add the capture antibody to the wells of a 96-well plate and incubate. (Note: Many commercial kits come with pre-coated plates).
-
Blocking: Wash the wells and add blocking buffer to prevent non-specific binding.
-
Sample Incubation: Add the standards and samples to the appropriate wells and incubate.
-
Detection Antibody Incubation: Wash the wells and add the biotin-conjugated detection antibody. Incubate.
-
Enzyme Conjugate Incubation: Wash the wells and add streptavidin-HRP. Incubate.
-
Substrate Addition: Wash the wells and add the TMB substrate. A color change will occur.
-
Stop Reaction: Add the stop solution to terminate the reaction.
-
Measurement: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve from the absorbance values of the standards and calculate the concentration of the cytokines in the samples.
Conclusion and Future Directions
This compound has emerged as a promising natural compound with potent anti-inflammatory properties, primarily through the inhibition of the MAPK/NF-κB and NLRP3 inflammasome signaling pathways. The preclinical data, though lacking in comprehensive quantitative metrics such as IC50 values, consistently demonstrate a dose-dependent reduction in key inflammatory mediators.
For drug development professionals, this compound represents a potential lead compound for the development of novel anti-inflammatory therapeutics. However, several key areas require further investigation:
-
Quantitative Pharmacodynamics: Rigorous dose-response studies are needed to establish the IC50 and EC50 values of this compound for the inhibition of key inflammatory markers and signaling proteins.
-
JAK-STAT Pathway: The absence of data on this compound's effect on the JAK-STAT pathway presents a significant knowledge gap. Investigating this could reveal additional mechanisms of action and broaden its potential therapeutic applications.
-
Clinical Evaluation: To date, no clinical trials have been registered for this compound in the context of inflammatory diseases. Future research should focus on evaluating the safety, tolerability, and efficacy of this compound in human subjects.
-
Target Identification and Selectivity: Further studies are required to identify the direct molecular targets of this compound and to assess its selectivity for these targets.
References
Pteryxin as a Potent Nrf2 Activator: A Technical Guide to its Antioxidant and Cytoprotective Mechanisms
For Researchers, Scientists, and Drug Development Professionals
Abstract
Oxidative stress is a critical contributor to the pathophysiology of numerous chronic diseases. The transcription factor Nuclear factor-erythroid-2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response. This technical guide provides an in-depth analysis of pteryxin, a natural coumarin compound, as a potent activator of the Nrf2 signaling pathway. We will explore the molecular mechanisms of Nrf2 activation by this compound, present quantitative data on its induction of antioxidant gene and protein expression, and detail the experimental protocols used to elucidate these effects. This document serves as a comprehensive resource for researchers investigating novel therapeutic strategies targeting oxidative stress.
Introduction to this compound and the Keap1-Nrf2 Pathway
This compound is a natural product identified as a key bioactive compound with significant antioxidant properties.[1][2] It has been shown to exert cytoprotective effects against cellular damage induced by oxidative stress.[3] The primary mechanism underlying these effects is its ability to activate the Nuclear factor-erythroid-2-related factor 2 (Nrf2) pathway.
The Keap1-Nrf2 pathway is a major cellular defense mechanism against oxidative and electrophilic stress.[2][4] Under basal conditions, the repressor protein Keap1 (Kelch ECH associating protein 1) binds to Nrf2, facilitating its ubiquitination and subsequent degradation by the proteasome, thus keeping Nrf2 levels low.[4][5] Upon exposure to inducers, such as electrophilic compounds or reactive oxygen species (ROS), specific cysteine residues on Keap1 are modified. This modification leads to a conformational change in Keap1, disrupting the Keap1-Nrf2 interaction.[4] Consequently, newly synthesized Nrf2 is stabilized, allowing it to accumulate and translocate to the nucleus.[2][6] Inside the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE), a specific DNA sequence in the promoter region of numerous cytoprotective genes, initiating their transcription.[2][4]
Molecular Mechanism of Nrf2 Activation by this compound
This compound activates the Nrf2 pathway by modulating the Keap1-Nrf2 interaction. It is suggested that the electrophilic nature of this compound, potentially due to its α,β-carbonyl and/or substituted acyl groups, allows it to interact with and modify the cysteine residues of Keap1.[3][7] This interaction inhibits the E3 ubiquitin ligase complex's ability to target Nrf2 for degradation.[5] As a result, Nrf2 is released from Keap1's repression, translocates from the cytoplasm to the nucleus, and activates the transcription of its target genes.[2][6] This leads to an increased expression of a battery of antioxidant and detoxifying enzymes, such as Heme Oxygenase-1 (HO-1), Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), Superoxide Dismutase 1 (SOD1), and Thioredoxin Reductase 1 (Trxr1).[2][3]
Quantitative Analysis of this compound's Effects
Studies have quantified the effects of this compound on Nrf2 signaling, gene expression, and protein levels in various cell models, including mouse insulinoma MIN6 cells and RAW264.7 macrophages.[3][6]
Table 1: Effect of this compound on Nrf2-ARE Signaling and Gene Expression
This table summarizes the induction of Nrf2-ARE signaling activity and the relative mRNA expression of Nrf2 target genes following this compound treatment.
| Parameter | Cell Line | Concentration | Result (Fold Induction vs. Control) | Reference |
| Nrf2-ARE Luciferase Activity | RAW264.7 | 25 µM | ~150% Induction | [7] |
| 50 µM | ~220% Induction | [7] | ||
| 100 µM | ~300% Induction | [7] | ||
| HO-1 mRNA Expression | MIN6 | 50 µM | Significantly Increased | [2][3] |
| GCLC mRNA Expression | MIN6 | 50 µM | Significantly Increased | [2][3] |
| SOD1 mRNA Expression | MIN6 | 50 µM | Significantly Increased | [2][3] |
| Trxr1 mRNA Expression | MIN6 | 50 µM | Significantly Increased | [2][3] |
Note: "Significantly Increased" indicates a statistically significant difference (p < 0.05 or p < 0.01) as reported in the cited studies. Exact fold-change values were not always provided.
Table 2: Effect of this compound on Protein Expression
This table details the changes in key protein levels, as determined by Western blot analysis, after treatment with this compound.
| Protein | Cellular Fraction | Cell Line | Concentration | Result (Densitometry vs. Control) | Reference |
| Nrf2 | Cytoplasmic | RAW264.7 | 50 µM | Significantly Decreased | [6][7] |
| Nrf2 | Nuclear | RAW264.7 | 50 µM | ~2.5-fold Increase | [6][7] |
| 100 µM | ~3.0-fold Increase | [6][7] | |||
| HO-1 | Total Lysate | RAW264.7 | 25 µM | ~2.0-fold Increase | [6][7] |
| 50 µM | ~3.5-fold Increase | [6][7] | |||
| 100 µM | ~4.0-fold Increase | [6][7] |
Table 3: Cytoprotective Effects of this compound Under Oxidative Stress
This table shows the ability of this compound to induce antioxidant enzymes even in the presence of an oxidative stressor like hydrogen peroxide (H₂O₂).
| Parameter | Cell Line | Condition | Result | Reference |
| HO-1 Expression | MIN6 | H₂O₂ + this compound | Enhanced Expression vs. H₂O₂ alone | [2][3] |
| GCLC Expression | MIN6 | H₂O₂ + this compound | Enhanced Expression vs. H₂O₂ alone | [2][3] |
| Trxr1 Expression | MIN6 | H₂O₂ + this compound | Enhanced Expression vs. H₂O₂ alone | [2][3] |
| GSH Levels | MIN6 | This compound | Enhanced | [3] |
| Cell Viability | MIN6 | This compound (2, 10, 50 µM) | No significant cytotoxicity observed | [2] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments used to characterize this compound as an Nrf2 activator.
Nrf2-ARE Luciferase Reporter Assay
This assay is widely used to quantify the activation of the Nrf2-ARE signaling pathway.[7][8] It utilizes a reporter plasmid where the luciferase gene is under the control of an ARE promoter sequence.
Methodology:
-
Cell Culture and Transfection:
-
Seed RAW264.7 cells in 96-well plates.[7]
-
Co-transfect cells with an ARE-luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent. The control plasmid is used to normalize for transfection efficiency.[9][10]
-
Incubate for 24 hours to allow for plasmid expression.
-
-
Compound Treatment:
-
Treat the transfected cells with various concentrations of this compound (e.g., 25, 50, 100 µM) or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[7]
-
-
Cell Lysis:
-
Luminescence Measurement:
-
Transfer the cell lysate to an opaque microplate.
-
Use a dual-luciferase assay system. First, add the firefly luciferase substrate (Luciferase Assay Reagent II) and measure the luminescence using a luminometer.[10]
-
Next, add the quench/stop reagent which also contains the substrate for the Renilla luciferase (e.g., coelenterazine) and measure the second luminescence signal.[10]
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.
-
Express the results as a fold induction relative to the vehicle-treated control cells.
-
Western Blot Analysis for Nrf2 Translocation and HO-1 Expression
Western blotting is used to detect and quantify specific proteins in a sample, providing evidence for Nrf2 nuclear translocation and the upregulation of downstream proteins like HO-1.[6][11]
Methodology:
-
Cell Culture and Treatment:
-
Protein Extraction:
-
For Nrf2 translocation, perform nuclear and cytoplasmic fractionation using a specialized extraction kit.[6][12]
-
For total protein (like HO-1), lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) containing protease inhibitors.[6]
-
Quantify protein concentration using a BCA or Bradford assay.
-
-
SDS-PAGE and Protein Transfer:
-
Denature equal amounts of protein from each sample and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies specific to the target proteins: anti-Nrf2, anti-HO-1.[6]
-
Use loading control antibodies to ensure equal protein loading: anti-Lamin B1 for the nuclear fraction and anti-β-actin or anti-α-tubulin for the cytoplasmic and total fractions.[11][12]
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
-
Detection and Analysis:
Quantitative Polymerase Chain Reaction (qPCR)
qPCR is performed to measure the relative expression levels of mRNA for Nrf2 target genes.[3]
Methodology:
-
Cell Culture and Treatment:
-
Culture MIN6 cells and treat with this compound (e.g., 2 and 50 µM) for 24 hours.[3]
-
-
RNA Extraction:
-
Harvest the cells and extract total RNA using a commercial kit (e.g., RNeasy Mini Kit).[3]
-
Assess RNA quality and quantity using a spectrophotometer.
-
-
Reverse Transcription:
-
Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.
-
-
qPCR Amplification:
-
Prepare a reaction mixture containing cDNA template, specific forward and reverse primers for target genes (HO-1, GCLC, etc.) and a reference gene (e.g., GAPDH, ACTB), and a fluorescent dye (e.g., SYBR Green).
-
Perform the qPCR in a real-time PCR thermal cycler. The cycling conditions typically involve an initial denaturation step, followed by 40-45 cycles of denaturation, annealing, and extension.[13][14]
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) value for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the expression of the target gene to the reference gene.
-
Express the results as fold change compared to the vehicle-treated control group.
-
Conclusion and Future Directions
The evidence strongly supports this compound as a potent activator of the Nrf2-ARE signaling pathway. Through the stabilization and nuclear translocation of Nrf2, this compound upregulates a suite of critical antioxidant and cytoprotective genes, including HO-1, GCLC, and Trxr1.[2][3] This mechanism confers significant protection against oxidative stress-induced cellular damage.
The quantitative data and detailed protocols provided in this guide offer a solid foundation for further research. For drug development professionals, this compound and its synthetic congeners represent promising lead compounds for therapeutic interventions in a wide range of oxidative stress-related pathologies, including diabetes, neurodegenerative diseases, and inflammatory conditions.[1][3][15] Future studies should focus on in vivo efficacy, pharmacokinetic profiling, and safety assessments to translate these promising preclinical findings into clinical applications.
References
- 1. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation [mdpi.com]
- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Keap1-Nrf2 pathway: Mechanisms of activation and dysregulation in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The Molecular Mechanisms Regulating the KEAP1-NRF2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nrf2 activation through the inhibition of Keap1-Nrf2 protein-protein interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. assaygenie.com [assaygenie.com]
- 10. kirschner.med.harvard.edu [kirschner.med.harvard.edu]
- 11. researchgate.net [researchgate.net]
- 12. mdpi.com [mdpi.com]
- 13. mdpi.com [mdpi.com]
- 14. Evaluation of Reference Genes for Quantitative Real-Time PCR in Songbirds - PMC [pmc.ncbi.nlm.nih.gov]
- 15. medchemexpress.com [medchemexpress.com]
Pteryxin: A Novel Inhibitor of Osteoclastogenesis for Bone Health
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Osteoporosis and other bone-related diseases are characterized by excessive bone resorption mediated by osteoclasts. The discovery of natural compounds that can safely and effectively inhibit osteoclastogenesis is a significant area of interest for therapeutic development. Pteryxin (PTX), a natural coumarin isolated from the Peucedanum species, has emerged as a promising candidate.[1][2] This technical guide provides an in-depth overview of the molecular mechanisms by which this compound inhibits osteoclastogenesis, detailing its effects on critical signaling pathways and providing a summary of experimental data and methodologies for researchers in the field.
Introduction to this compound and Osteoclastogenesis
This compound is a natural coumarin that has been reported to possess antioxidant, anti-inflammatory, and anti-obesity properties.[1][2] Recent research has illuminated its potential role in bone metabolism, specifically its ability to suppress the formation and function of osteoclasts, the primary cells responsible for bone resorption.[1][2] Osteoclast differentiation, or osteoclastogenesis, is a complex process primarily regulated by the binding of Receptor Activator of Nuclear Factor-κB Ligand (RANKL) to its receptor, RANK, on osteoclast precursors.[3][4][5] This interaction triggers a cascade of intracellular signaling events that ultimately lead to the formation of mature, multinucleated osteoclasts capable of resorbing bone tissue. Dysregulation of this process can lead to various bone pathologies, including osteoporosis.
Mechanism of Action: Inhibition of Key Signaling Pathways
This compound exerts its inhibitory effects on osteoclastogenesis by targeting the RANKL-induced signaling cascade. The primary mechanism involves the suppression of the Mitogen-Activated Protein Kinase (MAPK) and Calcium/Calcineurin signaling pathways, which are crucial for the expression of key osteoclastogenic transcription factors.[1][2]
Downregulation of the MAPK Signaling Pathway
The MAPK pathway, comprising extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK, is a critical downstream effector of RANKL signaling.[6][7] Activation of these kinases is essential for the induction of transcription factors necessary for osteoclast differentiation. Research has shown that this compound blocks the activation of the MAPK pathway in response to RANKL stimulation.[1][2] This inhibition prevents the subsequent activation of downstream targets, thereby attenuating the osteoclastogenic process.
Attenuation of the Calcium/Calcineurin-NFATc1 Axis
Calcium signaling plays a pivotal role in osteoclast differentiation.[8] RANKL induces oscillations in intracellular calcium levels, which in turn activate the calcium-dependent phosphatase, calcineurin.[2] Calcineurin then dephosphorylates and activates the Nuclear Factor of Activated T-cells, cytoplasmic 1 (NFATc1), a master transcription factor for osteoclastogenesis.[9][10] this compound has been shown to block the Ca2+-calcineurin-NFATc1 signaling pathway.[1][2] By interfering with this axis, this compound dampens the expression of NFATc1 and its downstream target genes, which are essential for osteoclast formation and function.
Reduction of Reactive Oxygen Species (ROS)
Intracellular reactive oxygen species (ROS) have been identified as important second messengers in RANKL-induced osteoclast differentiation. This compound has been found to decrease the levels of ROS in osteoclasts, which may contribute to its inhibitory effect on the MAPK and Ca2+-calcineurin-NFATc1 signaling pathways.[1][2]
The signaling pathway by which this compound inhibits osteoclastogenesis is depicted below:
Quantitative Data on this compound's Efficacy
| Parameter | Effect of this compound | Reference |
| Osteoclast Formation | Dose-dependent attenuation | [1][2] |
| Bone Resorption | Dose-dependent attenuation | [1][2] |
| NFATc1 Expression | Dampened expression | [1][2] |
| Osteoclast-Specific Gene Expression | Dampened expression | [1][2] |
| In Vivo Bone Loss (OVX Model) | Partial reversal of bone loss | [1][2] |
Experimental Protocols for Studying this compound's Effects
The investigation of this compound's role in osteoclastogenesis involves a series of well-established cellular and molecular biology techniques.
Cell Culture and Osteoclast Differentiation
-
Cell Lines: Murine macrophage cell lines such as RAW264.7 are commonly used as osteoclast precursors.[11] Alternatively, bone marrow-derived macrophages (BMMs) can be isolated from mice.
-
Differentiation Induction: Osteoclast differentiation is induced by treating the precursor cells with macrophage colony-stimulating factor (M-CSF) and RANKL.[12] this compound is added at various concentrations to assess its inhibitory effect.
Tartrate-Resistant Acid Phosphatase (TRAP) Staining
-
Principle: TRAP is an enzyme highly expressed in osteoclasts. TRAP staining is a hallmark for identifying mature, multinucleated osteoclasts.[11]
-
Procedure: After the differentiation period, cells are fixed and stained for TRAP activity. The number of TRAP-positive multinucleated cells (containing three or more nuclei) is then quantified.
Bone Resorption Assay
-
Principle: This assay measures the functional ability of mature osteoclasts to resorb bone matrix.
-
Procedure: Osteoclast precursors are seeded on a bone-mimicking substrate, such as calcium phosphate-coated plates or dentin slices. After differentiation in the presence or absence of this compound, the cells are removed, and the resorption pits are visualized and quantified.
Gene Expression Analysis (Real-Time Quantitative PCR)
-
Principle: RT-qPCR is used to measure the mRNA expression levels of key osteoclast-specific genes.
-
Procedure: RNA is extracted from cells treated with RANKL and this compound. After reverse transcription to cDNA, qPCR is performed using primers for genes such as NFATc1, c-Fos, TRAP (Acp5), Cathepsin K (Ctsk), and MMP9.
Western Blot Analysis
-
Principle: Western blotting is used to detect the protein levels and phosphorylation status of key signaling molecules.
-
Procedure: Cell lysates are subjected to SDS-PAGE, transferred to a membrane, and probed with antibodies specific for total and phosphorylated forms of MAPK proteins (p38, JNK, ERK) and components of the NF-κB pathway (e.g., IκBα, p65). Antibodies against NFATc1 and c-Fos are also used to assess their protein expression.
Intracellular ROS Measurement
-
Principle: The levels of intracellular ROS can be measured using fluorescent probes.
-
Procedure: Cells are treated with a ROS-sensitive dye, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), and the fluorescence intensity is measured by flow cytometry or a fluorescence microscope.
A generalized workflow for these experiments is outlined below:
References
- 1. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 2. researchgate.net [researchgate.net]
- 3. Bone Signaling & RANKL - Basic Science - Orthobullets [orthobullets.com]
- 4. RANKL-RANK signaling in osteoclastogenesis and bone disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Current Understanding of RANK Signaling in Osteoclast Differentiation and Maturation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Roles of Mitogen-Activated Protein Kinases in Osteoclast Biology [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. The Role of Ca2+-NFATc1 Signaling and Its Modulation on Osteoclastogenesis [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Regulation of NFATc1 in Osteoclast Differentiation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Osteoclast Differentiation Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. New mechanistic understanding of osteoclast differentiation and bone resorption mediated by P2X7 receptors and PI3K-Akt-GSK3β signaling - PMC [pmc.ncbi.nlm.nih.gov]
Pteryxin's Impact on Adipogenesis and Lipid Metabolism: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteryxin, a coumarin compound found in Peucedanum japonicum Thunb, has emerged as a promising natural agent in the regulation of adipogenesis and lipid metabolism. This technical guide provides an in-depth analysis of the molecular mechanisms underlying this compound's anti-obesity effects. Through a comprehensive review of in vitro studies, this document outlines the dose-dependent inhibitory effects of this compound on adipocyte differentiation and lipid accumulation. Key signaling pathways, including Wnt5a, TGF-β/Smad3, ERK1/2, AMPK, and p38 MAPK, are elucidated as critical mediators of this compound's action. This guide presents quantitative data on gene and protein expression changes, detailed experimental methodologies, and visual representations of the involved signaling cascades to serve as a valuable resource for researchers and professionals in the field of obesity and metabolic disease drug discovery.
Introduction
Obesity, a global health crisis, is characterized by excessive adipose tissue accumulation, which increases the risk of numerous comorbidities, including type 2 diabetes, cardiovascular disease, and certain cancers. The process of adipogenesis, the differentiation of preadipocytes into mature, lipid-laden adipocytes, is a central mechanism in the development of obesity. Consequently, the identification of natural compounds that can modulate adipogenesis and lipid metabolism is a key strategy in the development of novel anti-obesity therapeutics.
This compound, a khellactone-type coumarin, has been identified as a bioactive constituent of Peucedanum japonicum Thunb with potent anti-adipogenic and lipid-lowering properties. In vitro studies utilizing the 3T3-L1 preadipocyte cell line have demonstrated that this compound can dose-dependently suppress adipocyte differentiation and reduce intracellular lipid accumulation. This guide synthesizes the current understanding of this compound's effects on the intricate molecular network governing adipogenesis and lipid metabolism.
Quantitative Effects of this compound on Adipogenesis and Lipogenesis
This compound exhibits a dose-dependent inhibitory effect on triglyceride (TG) accumulation and the expression of key genes involved in adipogenesis and lipogenesis in both 3T3-L1 adipocytes and HepG2 hepatocytes.[1]
| Cell Line | This compound Concentration (µg/mL) | Effect on Triglyceride (TG) Content (% reduction) | Reference |
| 3T3-L1 Adipocytes | 10 | 52.7% | [1] |
| 15 | 53.8% | [1] | |
| 20 | 57.4% | [1] | |
| HepG2 Hepatocytes | 10 | 25.2% | [1] |
| 15 | 34.1% | [1] | |
| 20 | 27.4% | [1] |
| Cell Line | Gene | This compound Treatment | Effect on Gene Expression (% reduction) | Reference |
| 3T3-L1 Adipocytes | SREBP-1c | Not specified | 18% | [1] |
| FASN | Not specified | 36.1% | [1] | |
| ACC1 | Not specified | 38.2% | [1] | |
| MEST | Not specified | 42.8% | [1][2] | |
| HepG2 Hepatocytes | SREBP-1c | Not specified | 72.3% | [1] |
| FASN | Not specified | 62.9% | [1] | |
| ACC1 | Not specified | 38.8% | [1] |
| Cell Line | Gene | This compound Treatment | Effect on Gene Expression (% up-regulation) | Reference |
| 3T3-L1 Adipocytes | Hormone-sensitive lipase | Not specified | 15.1% | [1][2] |
| Uncoupling protein 2 (UCP2) | Not specified | 77.5% | [1][2] | |
| Adiponectin | Not specified | 76.3% | [1][2] |
Molecular Mechanisms of this compound Action
This compound modulates a complex network of signaling pathways to exert its anti-adipogenic effects. The mechanisms are dose-dependent, with different concentrations of this compound impacting distinct stages of adipocyte differentiation.[3][4][5]
Early Stage Adipogenesis Inhibition (High Dose)
At a higher concentration (50 µg/mL), this compound demonstrates its most potent inhibitory effects during the early stages of adipogenesis.[3][4][5] This is achieved through the modulation of the Wnt5a and TGF-β/Smad3 signaling pathways.[3]
Late Stage Adipogenesis and Lipolysis Regulation
At a lower concentration (20 µg/mL), this compound primarily acts on the later stages of adipocyte formation by downregulating key lipogenic genes and suppressing fatty acid synthesis.[3][4][5] The higher concentration (50 µg/mL) also accelerates lipolytic activity by repressing the adipocyte size marker gene, MEST.[3][4][5]
Modulation of MAPK and AMPK Signaling
This compound influences the phosphorylation status of key signaling kinases, including ERK1/2, AMPK, and p38 MAPK, to repress the formation of mature adipocytes.[3][5]
Experimental Protocols
The following are generalized protocols based on the methodologies described in the cited literature for studying the effects of this compound on 3T3-L1 preadipocytes.
Cell Culture and Differentiation
-
Cell Line: 3T3-L1 preadipocytes.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere of 5% CO2.
-
Adipocyte Differentiation:
-
Two days post-confluence, induce differentiation with DMEM containing 10% FBS, 0.5 mM 3-isobutyl-1-methylxanthine (IBMX), 1 µM dexamethasone, and 10 µg/mL insulin (MDI medium).
-
After two days, replace the medium with DMEM containing 10% FBS and 10 µg/mL insulin.
-
Two days later, maintain the cells in DMEM with 10% FBS, changing the medium every two days until the cells are fully differentiated (typically 8-10 days).
-
-
This compound Treatment: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the culture medium at the desired concentrations during the differentiation period.
Oil Red O Staining for Lipid Accumulation
-
Wash differentiated 3T3-L1 cells with phosphate-buffered saline (PBS).
-
Fix the cells with 10% formalin for at least 1 hour.
-
Wash the cells with water and then with 60% isopropanol.
-
Stain the cells with a freshly prepared Oil Red O working solution for 10 minutes.
-
Wash the cells with water multiple times to remove excess stain.
-
Elute the stained lipid droplets with 100% isopropanol and quantify the absorbance at a specific wavelength (e.g., 500 nm) using a spectrophotometer.
Gene Expression Analysis (Quantitative Real-Time PCR)
-
Isolate total RNA from 3T3-L1 cells using a suitable RNA extraction kit.
-
Synthesize complementary DNA (cDNA) from the total RNA using a reverse transcription kit.
-
Perform quantitative real-time PCR (qPCR) using gene-specific primers and a fluorescent dye (e.g., SYBR Green).
-
Normalize the expression of target genes to a housekeeping gene (e.g., β-actin or GAPDH).
-
Calculate the relative gene expression using the ΔΔCt method.
Protein Expression Analysis (Western Blotting)
-
Lyse the 3T3-L1 cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the cell lysates using a protein assay (e.g., BCA assay).
-
Separate the proteins by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transfer them to a polyvinylidene difluoride (PVDF) membrane.
-
Block the membrane with a blocking buffer (e.g., 5% non-fat milk or bovine serum albumin in Tris-buffered saline with Tween 20).
-
Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) detection system.
Summary and Future Directions
This compound has demonstrated significant potential as a natural anti-obesity agent by effectively inhibiting adipogenesis and modulating lipid metabolism in vitro. Its dose-dependent effects on key signaling pathways, including Wnt/β-catenin, TGF-β/Smad3, MAPK, and AMPK, highlight its multifaceted mechanism of action. The comprehensive data and protocols presented in this guide offer a solid foundation for further investigation into this compound's therapeutic utility.
Future research should focus on in vivo studies to validate these in vitro findings and to assess the safety and efficacy of this compound in animal models of obesity. Furthermore, detailed mechanistic studies are warranted to fully elucidate the direct molecular targets of this compound and to explore its potential synergistic effects with other anti-obesity compounds. The development of this compound or its derivatives as a novel therapeutic strategy for obesity and related metabolic disorders represents a promising avenue for future drug discovery efforts.
References
- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. plu.mx [plu.mx]
- 4. cabidigitallibrary.org [cabidigitallibrary.org]
- 5. researchgate.net [researchgate.net]
Pteryxin: A Promising Neurotherapeutic Agent for Alzheimer's Disease
A Technical Guide for Researchers and Drug Development Professionals
Abstract
Alzheimer's disease (AD) presents a formidable challenge to global health, necessitating the exploration of novel therapeutic avenues. Pteryxin, a naturally occurring dihydropyranocoumarin, has emerged as a compelling candidate with multifaceted neuroprotective properties. This technical guide synthesizes the current preclinical evidence supporting the potential of this compound for AD treatment. We delve into its primary mechanism as a potent and selective butyrylcholinesterase (BChE) inhibitor, its ability to modulate key proteins implicated in AD pathology, and its capacity to mitigate oxidative stress through the activation of the Nrf2/ARE signaling pathway. This document provides a comprehensive overview of the quantitative data, detailed experimental methodologies, and the underlying signaling pathways, offering a valuable resource for researchers and drug development professionals in the field of neurodegenerative diseases.
Introduction
Alzheimer's disease is a progressive neurodegenerative disorder characterized by the accumulation of amyloid-beta (Aβ) plaques and neurofibrillary tangles composed of hyperphosphorylated tau protein. Current therapeutic strategies are largely symptomatic and offer limited disease-modifying effects. The cholinergic hypothesis, which posits that a decline in acetylcholine levels contributes to cognitive decline, has been a cornerstone of AD drug development. However, the complexity of AD pathogenesis necessitates multi-target approaches. This compound, a compound isolated from plants of the Apiaceae family, has demonstrated promising activities that address multiple facets of AD pathology, including cholinergic dysfunction, proteostasis, and oxidative stress.
Mechanism of Action and Preclinical Evidence
Cholinesterase Inhibition
This compound exhibits potent inhibitory activity against butyrylcholinesterase (BChE), an enzyme implicated in the progression of AD, with a lesser effect on acetylcholinesterase (AChE)[1]. This selective inhibition of BChE is a noteworthy characteristic, as BChE levels increase in the AD brain and contribute to the hydrolysis of acetylcholine.
Table 1: In Vitro Cholinesterase Inhibitory Activity of this compound
| Compound | Target Enzyme | Inhibition at 100 µg/ml (%) | IC50 (µg/ml) |
| This compound | AChE | 9.30 ± 1.86 | Not Determined |
| This compound | BChE | 91.62 ± 1.53 | 12.96 ± 0.70 |
| Galanthamine | BChE | 81.93 ± 2.52 | 22.16 ± 0.91 |
Data sourced from Orhan et al. (2017)[1]
Modulation of Alzheimer's Disease-Associated Proteins
In a preclinical study utilizing the 5xFAD mouse model of AD, this compound demonstrated the ability to modulate the expression of key proteins involved in the disease's pathology. A higher dose of this compound (16 mg/kg) led to significant improvements in learning and memory, as assessed by the Morris water maze test[2]. Proteomic analysis of the brain tissue from these mice revealed changes in the levels of amyloid-β precursor protein (APP), glial fibrillary acid protein (GFAP), and apolipoprotein E (ApoE), all of which are strongly associated with AD[2].
Table 2: In Vivo Effects of this compound in a 5xFAD Mouse Model
| Treatment | Dosage | Key Findings |
| This compound | 16 mg/kg | Significantly improved learning in the Morris water maze test. |
| This compound | 16 mg/kg | Modulated the expression of APP, GFAP, and ApoE in the brain. |
Data sourced from Kiris et al. (2022)[2]
Antioxidant Activity via Nrf2/ARE Pathway Activation
Oxidative stress is a significant contributor to neuronal damage in AD. This compound has been shown to activate the Nuclear factor erythroid 2-related factor 2 (Nrf2)/antioxidant response element (ARE) signaling pathway[3]. This pathway is a critical cellular defense mechanism against oxidative stress, leading to the expression of various antioxidant enzymes. In a study using insulinoma MIN6 cells, this compound was found to enhance the expression of antioxidant enzymes such as GCLC, Trxr1, and HO-1, even under conditions of oxidative stress induced by hydrogen peroxide[3].
Experimental Protocols
In Vitro Cholinesterase Inhibition Assay
The inhibitory potential of this compound against AChE and BChE was determined using an ELISA microplate reader-based method[1]. The assay is based on the Ellman method, which measures the activity of cholinesterases by quantifying the production of thiocholine from the hydrolysis of acetylthiocholine or butyrylthiocholine.
-
Enzymes: Acetylcholinesterase (from Electric eel) and Butyrylcholinesterase (from equine serum).
-
Substrates: Acetylthiocholine iodide and Butyrylthiocholine iodide.
-
Chromogen: 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB).
-
Procedure: The reaction mixture containing the enzyme, buffer, and the test compound (this compound) is pre-incubated. The substrate is then added, and the change in absorbance is measured spectrophotometrically at 412 nm. The percentage of inhibition is calculated by comparing the rate of reaction in the presence and absence of the inhibitor.
In Vivo 5xFAD Mouse Model Study
-
Animal Model: 12-month-old 5xFAD transgenic mice, which exhibit severe AD-like pathology[2].
-
Treatment: this compound was administered at two different doses.
-
Behavioral Assessment: Cognitive function was evaluated using the Morris water maze test, a standard behavioral test to assess spatial learning and memory in rodents[2].
-
Proteomic Analysis: Following the behavioral tests, brain tissues were collected, and the proteome was analyzed using liquid chromatography-mass spectrometry (LC-MS/MS) to identify and quantify changes in protein expression[2].
Nrf2/ARE Pathway Activation Assay
-
Cell Line: Insulinoma MIN6 cells[3].
-
Induction of Oxidative Stress: Hydrogen peroxide (H2O2) was used to induce oxidative stress in the cells[3].
-
Treatment: Cells were treated with this compound.
-
Analysis: The expression of antioxidant enzymes (GCLC, Trxr1, and HO-1) was measured to assess the activation of the Nrf2/ARE pathway[3].
Signaling Pathways and Visualizations
Cholinesterase Inhibition Mechanism
This compound acts as an inhibitor of butyrylcholinesterase, thereby increasing the levels of acetylcholine in the synaptic cleft. This enhancement of cholinergic neurotransmission is believed to improve cognitive function.
Caption: this compound inhibits BChE, increasing acetylcholine levels and improving cognition.
Proposed Neuroprotective Signaling Pathway
This compound's neuroprotective effects may extend beyond cholinesterase inhibition to include the modulation of key proteins involved in AD pathogenesis.
Caption: this compound's modulation of APP, GFAP, and ApoE may lead to neuroprotection.
Nrf2/ARE Antioxidant Response Pathway
This compound's ability to activate the Nrf2/ARE pathway provides a mechanism for combating oxidative stress in neuronal cells.
Caption: this compound activates the Nrf2/ARE pathway to combat oxidative stress.
Pharmacokinetics
Preliminary pharmacokinetic data on this compound is limited. An early study reported the hydrolysis of this compound in rat plasma, suggesting potential metabolism by carboxylesterases[4]. However, detailed parameters such as bioavailability, half-life, and blood-brain barrier permeability have not been extensively characterized and represent a critical area for future research.
Conclusion and Future Directions
This compound presents a promising multi-target therapeutic candidate for Alzheimer's disease. Its potent and selective inhibition of BChE, coupled with its ability to modulate key pathological proteins and combat oxidative stress, positions it as a compound of significant interest. The preclinical data summarized in this guide provide a strong rationale for further investigation.
Future research should focus on:
-
Comprehensive Pharmacokinetic and Pharmacodynamic Studies: Elucidating the ADME (absorption, distribution, metabolism, and excretion) properties of this compound, including its ability to cross the blood-brain barrier, is crucial for its development as a CNS therapeutic.
-
Direct Effects on Amyloid-beta and Tau: Investigating the direct impact of this compound on Aβ aggregation and tau phosphorylation will provide a more complete understanding of its disease-modifying potential.
-
Long-term Efficacy and Safety Studies: Chronic administration studies in relevant animal models are necessary to evaluate the long-term therapeutic efficacy and safety profile of this compound.
-
Exploration of Downstream Signaling: Further elucidation of the signaling cascades affected by this compound, particularly downstream of APP, GFAP, and ApoE modulation, will provide valuable insights into its mechanism of action.
References
- 1. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benthamdirect.com [benthamdirect.com]
- 3. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pharmacokinetic and Metabolic Characteristics of Herb-Derived Khellactone Derivatives, A Class of Anti-HIV and Anti-Hypertensive: A Review [mdpi.com]
Methodological & Application
Application Note: Quantification of Pteryxin in Plasma by LC-MS/MS
Audience: Researchers, scientists, and drug development professionals.
Introduction Pteryxin is a coumarin compound isolated from plants such as Peucedanum harry-smithii var subglabrum.[1] It has garnered significant interest in the scientific community due to its potential therapeutic properties, including anticancer and anti-immunodeficiency virus functions.[1] Furthermore, recent studies have highlighted its role in activating the Nrf2/ARE signaling pathway, which is crucial for cellular antioxidant and anti-inflammatory defenses. To support preclinical and clinical development, particularly in pharmacokinetic (PK) and pharmacodynamic (PD) studies, a robust, sensitive, and specific bioanalytical method is essential for the accurate quantification of this compound in biological matrices. This document provides a detailed protocol for the quantification of this compound in plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
Principle of the Method This method employs a simple protein precipitation technique to extract this compound from plasma samples. The extract is then injected into a Liquid Chromatography (LC) system for separation from endogenous plasma components. The analyte is subsequently detected and quantified by a tandem Mass Spectrometer (MS/MS) operating in Multiple Reaction Monitoring (MRM) mode, which provides high selectivity and sensitivity. An internal standard (IS), such as isoimperatorin, is used to ensure accuracy and precision throughout the sample preparation and analysis process.[1][2]
Experimental Protocols
Materials and Reagents
-
This compound reference standard
-
Isoimperatorin (Internal Standard)
-
Methanol (HPLC or LC-MS grade)
-
Water (HPLC or LC-MS grade)
-
Blank rat plasma (with appropriate anticoagulant, e.g., heparin)
-
Standard laboratory equipment (vortex mixer, centrifuge, pipettes)
Instrumentation
A validated LC-MS/MS system is required. The parameters outlined below are based on a previously successful method and should be optimized for the specific instrumentation used.[1][2]
| Parameter | Specification |
| LC System | Agilent 1290 Infinity II LC or equivalent |
| Column | C18 column |
| Mobile Phase | Water and Methanol (30:70, v/v)[1][2] |
| Flow Rate | 1.0 mL/min[1][2] |
| Column Temperature | 30 °C[1][2] |
| Injection Volume | 10 µL[1] |
| MS/MS System | Agilent 6495 Triple Quadrupole or equivalent |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Monitoring Mode | Multiple Reaction Monitoring (MRM) |
| This compound Transition | Precursor Ion (Q1): m/z 386 -> Product Ion (Q3): To be optimized |
| IS Transition | To be optimized based on the selected IS (e.g., Isoimperatorin) |
| Gas Temperatures | To be optimized |
| Gas Flow Rates | To be optimized |
Preparation of Standard and Quality Control (QC) Samples
-
Stock Solutions: Prepare a primary stock solution of this compound (e.g., 1.325 g/L) and the Internal Standard in methanol.[1] Store at 4 °C when not in use.[1]
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the this compound stock solution with methanol to cover the desired calibration range (e.g., 1.325 - 530.0 µg/L).[1]
-
Calibration Standards and QC Samples: Prepare calibration standards by spiking blank plasma with the appropriate working standard solutions.[1] For a 10 µL spike into 100 µL of plasma, this would yield a final concentration range of 0.1325 - 53.00 µg/L.[1] Prepare QC samples at low, medium, and high concentrations in the same manner.[1]
Plasma Sample Preparation (Protein Precipitation)
-
Thaw frozen plasma samples at room temperature.[1]
-
Aliquot 500 µL of the plasma sample (or standard/QC) into a clean microcentrifuge tube.[1]
-
Add the internal standard solution.
-
Add 1 mL of methanol to precipitate proteins.[1]
-
Vortex the mixture for 1 minute.[1]
-
Centrifuge the tubes at 6000 rpm for 10 minutes.[1]
-
Carefully transfer the supernatant to a new tube or vial for analysis.[1]
-
Inject 10 µL of the supernatant into the LC-MS/MS system.[1]
Data Presentation and Method Validation
The method should be validated according to regulatory guidelines, assessing linearity, sensitivity, precision, accuracy, recovery, and stability.
Table 1: Calibration Curve and Linearity
| Parameter | Result |
|---|---|
| Linearity Range | 0.1325 - 53.00 µg/L[1] |
| Correlation Coefficient (r²) | > 0.999[1] |
| LLOQ | 0.1325 µg/L[1] |
| LOD | 0.062 µg/L[1] |
Table 2: Precision and Accuracy The intra- and inter-day precision and accuracy were assessed at three QC levels.[1]
| QC Level | Intra-day RSD (%) | Inter-day RSD (%) | Accuracy (%) |
|---|---|---|---|
| Low | < 10%[1][2] | < 10%[1][2] | Within 80-120% |
| Medium | < 10%[1][2] | < 10%[1][2] | Within 80-120% |
| High | < 10%[1][2] | < 10%[1][2] | Within 80-120% |
Table 3: Extraction Recovery The extraction recovery was determined by comparing the peak areas from extracted samples to those of unextracted standards.[1]
| Concentration (µg/L) | Mean Recovery (%) ± SD |
|---|---|
| 1.325 (Low) | 83.24 ± 8.31[1] |
| 26.5 (Medium) | 85.46 ± 7.17[1] |
| 53.0 (High) | 91.27 ± 2.34[1] |
Table 4: Stability of this compound in Plasma
| Stability Condition | Duration | Stability (%) |
|---|---|---|
| Bench-top (Room Temp) | 12 hours | > 98%[1] |
| Long-term (-20 °C) | 30 days | > 98%[1] |
Table 5: Pharmacokinetic Parameters of this compound in Rats (Single Oral Dose) This validated method was successfully applied to a pharmacokinetic study in rats.[1][2]
| Parameter | Unit | Value |
|---|---|---|
| Cmax | µg/L | 142.78 |
| Tmax | h | 2.0 |
| AUC(0-t) | µg/L*h | 4527.25 |
| Half-life (t1/2) | h | Not specified |
Visualizations
Experimental Workflow
The following diagram illustrates the complete workflow for the quantification of this compound in plasma samples.
Caption: Workflow for this compound quantification in plasma.
This compound Signaling Pathway
This compound has been shown to exert cytoprotective effects by activating the Nrf2-ARE (Nuclear factor-erythroid 2-related factor 2 - Antioxidant Response Element) signaling pathway.[3][4] This pathway is a master regulator of the cellular antioxidant response.
Caption: this compound activation of the Nrf2-ARE signaling pathway.
Conclusion
The LC-MS/MS method described provides a sensitive, specific, accurate, and precise tool for the quantification of this compound in plasma.[1][2] Its successful application in a pharmacokinetic study demonstrates its suitability for supporting drug development programs.[1][2] The simple protein precipitation sample preparation makes it amenable to high-throughput analysis, which is critical for studies involving a large number of samples. This application note serves as a comprehensive guide for researchers and scientists aiming to implement this bioanalytical method in their laboratories.
References
- 1. asianpubs.org [asianpubs.org]
- 2. LC-MS/MS Method for Simultaneous Determination of this compound and Bergapten in Rat Plasma for Pharmacokinetic Study [hero.epa.gov]
- 3. researchgate.net [researchgate.net]
- 4. Nrf2/ARE Signaling Pathway: Key Mediator in Oxidative Stress and Potential Therapeutic Target in ALS - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pteryxin in Primary Neuron Cultures
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive protocol for the culture of primary neurons and the subsequent application of the novel compound, Pteryxin. Due to the limited availability of specific data on this compound's effects on primary neurons, this document outlines a generalized yet robust workflow for initial screening and characterization.
Introduction
Primary neuronal cultures are invaluable in vitro models for studying neuronal development, function, and pathophysiology.[1][2] They provide a controlled environment to investigate the effects of novel therapeutic compounds like this compound on neuronal health, signaling, and survival.[3] This protocol details the isolation and culture of primary cortical or hippocampal neurons from embryonic rodents, followed by a methodology for applying this compound and assessing its potential neuroactive properties.
Table 1: Experimental Parameters for this compound Application
As specific quantitative data for this compound is not yet established, the following table serves as a template for researchers to record their experimental parameters and results.
| Parameter | This compound Concentration (µM) | Treatment Duration (hours) | Outcome Measure 1 (e.g., Neuronal Viability - % of Control) | Outcome Measure 2 (e.g., Neurite Outgrowth - Average Length in µm) | Outcome Measure 3 (e.g., Synaptic Marker Expression - Relative Fluorescence Intensity) |
| Vehicle Control | 0 | 24 | 100% | Record Data | Record Data |
| This compound | 0.1 | 24 | Record Data | Record Data | Record Data |
| This compound | 1 | 24 | Record Data | Record Data | Record Data |
| This compound | 10 | 24 | Record Data | Record Data | Record Data |
| Vehicle Control | 0 | 48 | 100% | Record Data | Record Data |
| This compound | 0.1 | 48 | Record Data | Record Data | Record Data |
| This compound | 1 | 48 | Record Data | Record Data | Record Data |
| This compound | 10 | 48 | Record Data | Record Data | Record Data |
Experimental Protocols
I. Preparation of Primary Neuronal Cultures
This protocol is adapted from established methods for isolating and culturing primary cortical or hippocampal neurons from embryonic day 18 (E18) rat or mouse pups.[1][4]
Materials:
-
Timed-pregnant rat or mouse (E18)
-
DMEM/F12 medium
-
Neurobasal medium
-
B-27 supplement
-
GlutaMAX supplement
-
Penicillin-Streptomycin
-
Trypsin or Papain solution
-
DNase I
-
Fetal Bovine Serum (FBS)
-
Poly-D-lysine or Poly-L-lysine
-
Laminin
-
Sterile dissection tools
-
Sterile conical tubes and culture plates/coverslips
Protocol:
-
Coating of Cultureware:
-
Aseptically coat culture plates or coverslips with Poly-D-lysine (50 µg/mL in sterile water) or Poly-L-lysine overnight at 37°C.[5][6]
-
The following day, wash the coated surfaces three times with sterile, deionized water and allow them to dry completely in a sterile hood.[7]
-
For enhanced neuronal survival and attachment, an additional coating of laminin (10 µg/mL in sterile PBS) can be applied for at least 2 hours at 37°C before plating.[6]
-
-
Tissue Dissection:
-
Euthanize the pregnant animal according to approved institutional guidelines.
-
Aseptically remove the uterine horns and transfer them to a sterile petri dish containing ice-cold Hank's Balanced Salt Solution (HBSS).
-
Isolate the embryonic brains and transfer them to a new dish with fresh, ice-cold HBSS.
-
Under a dissecting microscope, carefully dissect the cortices or hippocampi. Remove the meninges as they can be a source of fibroblast contamination.[8]
-
-
Cell Dissociation:
-
Transfer the dissected tissue to a conical tube containing a pre-warmed enzymatic digestion solution (e.g., 0.25% Trypsin-EDTA or Papain at 20 units/mL) and incubate at 37°C for 15-20 minutes.[7][9]
-
To stop the enzymatic reaction, add an equal volume of DMEM/F12 containing 10% FBS.
-
Gently pellet the cells by centrifugation (200 x g for 5 minutes).
-
Resuspend the cell pellet in Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.
-
Mechanically dissociate the tissue by gently triturating with a fire-polished Pasteur pipette until a single-cell suspension is achieved. Avoid creating bubbles.[8]
-
-
Plating and Maintenance:
-
Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.
-
Plate the neurons at a density of 1.5-2.5 x 10^5 cells/cm².[5]
-
Incubate the cultures at 37°C in a humidified atmosphere of 5% CO2.
-
After 24 hours, perform a half-media change to remove cellular debris.
-
Continue to perform half-media changes every 3-4 days. Cultures are typically ready for experimental use between days in vitro (DIV) 7 and 14.[7]
-
II. Application of this compound to Primary Neurons
Materials:
-
Mature primary neuron cultures (DIV 7-14)
-
This compound stock solution (dissolved in a suitable vehicle, e.g., DMSO or ethanol)
-
Pre-warmed, fresh culture medium
-
Vehicle control
Protocol:
-
Preparation of this compound Working Solutions:
-
Prepare a series of this compound dilutions in pre-warmed culture medium from the stock solution. It is crucial to ensure that the final concentration of the vehicle in the culture medium is consistent across all conditions and does not exceed a level toxic to the neurons (typically <0.1%).
-
-
Treatment of Neuronal Cultures:
-
Carefully remove half of the conditioned medium from each well of the neuronal culture.
-
Add an equal volume of the prepared this compound working solution or vehicle control to the respective wells.
-
Return the cultures to the incubator for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
Assessment of this compound's Effects:
-
Following the treatment period, the effects of this compound can be assessed using various assays, including but not limited to:
-
Neuronal Viability: MTT, LDH, or live/dead cell staining assays.
-
Neurite Outgrowth: Immunocytochemistry for neuronal markers like β-III tubulin or MAP2, followed by automated image analysis.
-
Synaptic Integrity: Immunostaining for pre-synaptic (e.g., Synaptophysin) and post-synaptic (e.g., PSD-95) markers.
-
Apoptosis: TUNEL staining or Caspase-3 activity assays.
-
Electrophysiology: Patch-clamp recordings to assess changes in neuronal excitability and synaptic transmission.
-
-
Visualizations
Experimental Workflow
The following diagram illustrates the general workflow for testing the effects of this compound on primary neuron cultures.
Caption: Workflow for this compound application in primary neuron cultures.
Hypothetical Signaling Pathway for Investigation
The following diagram depicts a hypothetical signaling pathway that could be investigated to understand the mechanism of action of this compound. This is a generic representation of common pathways involved in neuronal survival and growth.
Caption: Hypothetical this compound-activated signaling cascade in neurons.
References
- 1. Culturing primary neurons from rat hippocampus and cortex - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Primary Neuron Cultures: Techniques, Applications, and Yields — Stretchable microelectrode arrays for in vitro biomedical research [bmseed.com]
- 3. Primary Neurons in Culture and Neuronal Cell Lines for In Vitro Neurotoxicological Studies | Springer Nature Experiments [experiments.springernature.com]
- 4. Primary hippocampal and cortical neuronal culture and transfection [protocols.io]
- 5. 7 Tips to successfully culture primary rodent neurons | Proteintech Group [ptglab.com]
- 6. High Content Screening with Primary Neurons - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. Protocol for the Primary Culture of Cortical and Hippocampal neurons [gladstone.org]
- 9. An Efficient Method for the Isolation of Highly Functional Primary Neurons | Thermo Fisher Scientific - SG [thermofisher.com]
Application Notes and Protocols for Inducing Apoptosis in Cancer Cell Lines
A Note on Pteryxin: The term "this compound" does not correspond to a well-documented compound in the context of cancer research and apoptosis induction in the current scientific literature. The following application notes and protocols are based on the principles and methodologies used to study various compounds that have been demonstrated to induce apoptosis in cancer cell lines, such as Pterostilbene (PTE) and other natural and synthetic molecules. The data and pathways presented are representative of the field and serve as a guide for investigating novel therapeutic agents.
Introduction
Apoptosis, or programmed cell death, is a critical cellular process that is often dysregulated in cancer. The induction of apoptosis in cancer cells is a key mechanism of action for many chemotherapeutic agents. This document provides an overview of the experimental approaches to evaluate the pro-apoptotic potential of novel compounds in various cancer cell lines. It includes quantitative data on the efficacy of representative compounds, detailed experimental protocols, and diagrams of the key signaling pathways involved.
Data Presentation: Efficacy of Apoptosis-Inducing Compounds
The half-maximal inhibitory concentration (IC50) is a common measure of the potency of a compound in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for several compounds that induce apoptosis in different cancer cell lines.
| Compound | Cancer Cell Line | Cell Type | IC50 (µM) | Reference |
| Compound 1 | HTB-26 | Breast Cancer | 10-50 | [1] |
| PC-3 | Pancreatic Cancer | 10-50 | [1] | |
| HepG2 | Hepatocellular Carcinoma | 10-50 | [1] | |
| HCT116 | Colorectal Cancer | 22.4 | [1] | |
| Compound 2 | HCT116 | Colorectal Cancer | 0.34 | [1] |
| Pardaxin | PA-1 | Ovarian Cancer | 4.6 (24h), 3.0 (48h) | [2] |
| SKOV3 | Ovarian Cancer | Not specified | [2] | |
| DPT-1 | A549 | Lung Carcinoma | 1.526 ± 0.004 | [3] |
| DPT-2 | A549 | Lung Carcinoma | 3.447 ± 0.054 | [3] |
| Pentathiepin 1 | MCF-7 | Breast Cancer | >10 (viability), 0.21 (proliferation) | [4] |
| Pentathiepin 3 | Various | Various | 0.17 (mean GI50) | [4] |
| Pentathiepin 6 | Various | Various | 0.57 (mean GI50) | [4] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is used to assess the effect of a compound on the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
Cancer cell lines
-
Complete cell culture medium
-
Compound to be tested
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the test compound and incubate for the desired time period (e.g., 24, 48, 72 hours).
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.
Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)
This method distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.[5][6][7]
Materials:
-
Treated and untreated cancer cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Induce apoptosis in cancer cells by treating with the test compound for the desired time.
-
Harvest the cells (including floating cells in the medium) and wash twice with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Live cells are Annexin V and PI negative; early apoptotic cells are Annexin V positive and PI negative; late apoptotic/necrotic cells are both Annexin V and PI positive.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key proteins involved in apoptosis.
Materials:
-
Treated and untreated cancer cells
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Caspase-3, Cleaved Caspase-3, PARP, Cleaved PARP, Bcl-2, Bax)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Lyse the treated and untreated cells in RIPA buffer and quantify the protein concentration using the BCA assay.
-
Denature the protein lysates and separate them by SDS-PAGE.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathways and Visualizations
The induction of apoptosis by anti-cancer agents often involves complex signaling cascades. Below are diagrams of key pathways and a general experimental workflow.
Caption: General experimental workflow for investigating the pro-apoptotic effects of a compound.
Caption: The intrinsic (mitochondrial) pathway of apoptosis.[8][9][10]
Caption: The ER stress-mediated pathway of apoptosis.[11]
Conclusion
The investigation of novel compounds for their ability to induce apoptosis in cancer cells is a fundamental aspect of anti-cancer drug discovery. The protocols and pathways described here provide a framework for the systematic evaluation of such compounds. By employing these methods, researchers can determine the efficacy of a compound, elucidate its mechanism of action, and identify key molecular targets, thereby contributing to the development of new and more effective cancer therapies.
References
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Comprehensive Evaluation of Biological Effects of Pentathiepins on Various Human Cancer Cell Lines and Insights into Their Mode of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Experimental protocol to study cell viability and apoptosis | Proteintech Group [ptglab.com]
- 6. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. Understanding Apoptosis and Apoptotic Pathways Targeted Cancer Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Antitumor screening of Pterodon pubescens terpenic fraction indicates high sensitivity for lymphocytic leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Impact of Complex Apoptotic Signaling Pathways on Cancer Cell Sensitivity to Therapy [mdpi.com]
- 11. Mechanism of Pyrethroid Pesticide–Induced Apoptosis: Role of Calpain and the ER Stress Pathway - PMC [pmc.ncbi.nlm.nih.gov]
Pteryxin: Application Notes and Protocols for High-Throughput Screening Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteryxin, a naturally occurring coumarin derivative, has emerged as a promising multi-target modulator of key signaling pathways implicated in a range of diseases, including inflammatory disorders, neurodegenerative diseases, and cancer. Its ability to interact with multiple cellular targets makes it an attractive candidate for investigation in drug discovery and development. These application notes provide detailed protocols for high-throughput screening (HTS) assays designed to identify and characterize small molecules that, like this compound, modulate the NF-κB, MAPK, and NLRP3 inflammasome pathways, activate the Nrf2-ARE pathway, or inhibit butyrylcholinesterase (BChE).
This compound: Summary of Biological Activity
This compound has been shown to exhibit a variety of biological activities, positioning it as a versatile tool for cellular and pharmacological research.
| Target Pathway/Enzyme | Biological Effect | Reported Activity of this compound |
| NF-κB Signaling Pathway | Inhibition | Downregulates activation of NF-κB signaling.[1] |
| MAPK Signaling Pathway | Inhibition | Suppresses the MAPK signaling pathway.[2][3] |
| NLRP3 Inflammasome | Inhibition | Inhibits the activation and assembly of the NLRP3 inflammasome.[1] |
| Nrf2-ARE Signaling Pathway | Activation | Induces the Nrf2-ARE signaling pathway, leading to antioxidant protein expression.[4][5][6][7] |
| Butyrylcholinesterase (BChE) | Inhibition | IC50: 12.96 ± 0.70 µg/mL [8] |
High-Throughput Screening Protocols
The following are detailed protocols for high-throughput screening assays relevant to the known biological targets of this compound. These protocols are designed for 384-well microplate formats but can be adapted to other formats.
NF-κB Inhibition Assay (Luciferase Reporter Gene Assay)
Objective: To identify small molecule inhibitors of the NF-κB signaling pathway.
Principle: This assay utilizes a stable cell line expressing a luciferase reporter gene under the control of an NF-κB response element. Activation of the NF-κB pathway induces the expression of luciferase, and inhibitors of the pathway will decrease the luminescent signal.
Experimental Workflow:
Workflow for NF-κB Inhibition HTS Assay.
Materials:
-
HEK293T cell line stably expressing an NF-κB-luciferase reporter construct
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
384-well white, clear-bottom microplates
-
Test compounds and this compound (positive control)
-
TNF-α (Tumor Necrosis Factor-alpha)
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed HEK293T-NF-κB-luc cells at a density of 10,000 cells/well in 40 µL of culture medium into 384-well plates.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 18-24 hours.
-
Compound Addition: Add 100 nL of test compounds and controls (e.g., this compound) at various concentrations using a pintool or acoustic dispenser.
-
Pre-incubation: Incubate the plates for 1 hour at 37°C.
-
Stimulation: Add 10 µL of TNF-α solution (final concentration of 10 ng/mL) to all wells except for the negative control wells.
-
Incubation: Incubate for 6-8 hours at 37°C.
-
Lysis and Signal Detection:
-
Equilibrate the plate and luciferase assay reagent to room temperature.
-
Add 25 µL of luciferase assay reagent to each well.
-
Incubate for 5 minutes at room temperature to ensure complete cell lysis.
-
-
Data Acquisition: Read the luminescence signal using a plate reader.
MAPK/ERK Pathway Inhibition Assay (FRET-based Assay)
Objective: To identify small molecule inhibitors of the MAPK/ERK signaling cascade.
Principle: This assay utilizes a time-resolved fluorescence resonance energy transfer (TR-FRET) format. A terbium-labeled antibody detects phosphorylated ERK, and a GFP-tagged ERK substrate acts as the acceptor. Inhibition of the MAPK/ERK pathway results in a decrease in the FRET signal.
Experimental Workflow:
Workflow for MAPK/ERK Inhibition HTS Assay.
Materials:
-
HeLa cells
-
DMEM with 10% FBS and 1% Penicillin-Streptomycin
-
384-well black, low-volume microplates
-
Test compounds and this compound (positive control)
-
EGF (Epidermal Growth Factor)
-
TR-FRET MAPK/ERK assay kit (containing lysis buffer, terbium-labeled anti-phospho-ERK antibody, and GFP-ERK substrate)
-
TR-FRET compatible plate reader
Protocol:
-
Cell Seeding: Seed HeLa cells at a density of 8,000 cells/well in 30 µL of culture medium into 384-well plates.
-
Incubation: Incubate the plates at 37°C in a 5% CO2 incubator for 24 hours.
-
Compound Addition: Add 100 nL of test compounds and controls.
-
Pre-incubation: Incubate for 1 hour at 37°C.
-
Stimulation: Add 10 µL of EGF solution (final concentration of 100 ng/mL).
-
Incubation: Incubate for 10 minutes at 37°C.
-
Lysis: Add 10 µL of lysis buffer and incubate for 15 minutes at room temperature.
-
Detection:
-
Add 10 µL of the TR-FRET reagent mix (antibody and substrate).
-
Incubate for 2 hours at room temperature, protected from light.
-
-
Data Acquisition: Read the TR-FRET signal (excitation at 340 nm, emission at 495 nm and 520 nm).
NLRP3 Inflammasome Inhibition Assay (ASC Speck Formation - High-Content Imaging)
Objective: To identify small molecule inhibitors of NLRP3 inflammasome assembly by quantifying the formation of ASC specks.
Principle: Upon activation of the NLRP3 inflammasome, the adaptor protein ASC oligomerizes to form a large speck-like structure within the cell. This assay uses high-content imaging to visualize and quantify the formation of these ASC specks in cells expressing fluorescently tagged ASC.
Experimental Workflow:
Workflow for NLRP3 Inflammasome Inhibition HTS Assay.
Materials:
-
THP-1-ASC-GFP monocytic cell line
-
RPMI-1640 with 10% FBS and 1% Penicillin-Streptomycin
-
384-well imaging plates (e.g., CellCarrier Ultra)
-
Test compounds and this compound (positive control)
-
LPS (Lipopolysaccharide)
-
Nigericin
-
Paraformaldehyde (PFA)
-
Hoechst 33342 nuclear stain
-
High-content imaging system
Protocol:
-
Cell Seeding and Differentiation: Seed THP-1-ASC-GFP cells at 20,000 cells/well in 40 µL of media containing 100 ng/mL PMA to induce differentiation into macrophage-like cells. Incubate for 24 hours.
-
Compound Addition: Add 100 nL of test compounds and controls.
-
Priming: Add 10 µL of LPS (final concentration of 1 µg/mL) and incubate for 3 hours.
-
Activation: Add 10 µL of Nigericin (final concentration of 10 µM) and incubate for 1 hour.
-
Fixation and Staining:
-
Fix the cells by adding 20 µL of 8% PFA for 20 minutes at room temperature.
-
Wash the cells twice with PBS.
-
Stain the nuclei by adding 50 µL of Hoechst 33342 solution for 15 minutes.
-
-
Imaging: Acquire images using a high-content imaging system with appropriate filters for GFP and DAPI.
-
Image Analysis: Use image analysis software to identify and quantify the number of cells with ASC specks relative to the total number of cells.
Nrf2-ARE Pathway Activation Assay (Luciferase Reporter Gene Assay)
Objective: To identify small molecule activators of the Nrf2-ARE antioxidant response pathway.
Principle: This assay employs a cell line with a luciferase reporter gene driven by the Antioxidant Response Element (ARE). Activators of the Nrf2 pathway will induce luciferase expression, leading to an increased luminescent signal.
Experimental Workflow:
Workflow for Nrf2-ARE Activation HTS Assay.
Materials:
-
HepG2 cell line stably expressing an ARE-luciferase reporter
-
MEM with 10% FBS and 1% Penicillin-Streptomycin
-
384-well white, clear-bottom microplates
-
Test compounds and this compound (positive control)
-
Luciferase assay reagent
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed HepG2-ARE-Luc cells at 15,000 cells/well in 40 µL of culture medium.
-
Incubation: Incubate for 24 hours at 37°C.
-
Compound Addition: Add 100 nL of test compounds and controls.
-
Incubation: Incubate for 16-24 hours at 37°C.
-
Lysis and Signal Detection:
-
Equilibrate the plate and reagent to room temperature.
-
Add 25 µL of luciferase assay reagent.
-
Incubate for 5 minutes.
-
-
Data Acquisition: Read luminescence.
Butyrylcholinesterase (BChE) Inhibition Assay (Colorimetric Assay)
Objective: To identify small molecule inhibitors of butyrylcholinesterase.
Principle: This assay is based on the Ellman's method. BChE hydrolyzes butyrylthiocholine to thiocholine, which reacts with DTNB (Ellman's reagent) to produce a yellow-colored compound that can be measured spectrophotometrically. Inhibitors of BChE will reduce the rate of color development.
Experimental Workflow:
Workflow for BChE Inhibition HTS Assay.
Materials:
-
Purified human Butyrylcholinesterase (BChE)
-
Phosphate buffer (pH 8.0)
-
384-well clear microplates
-
Test compounds and this compound (positive control)
-
DTNB (5,5'-dithio-bis-(2-nitrobenzoic acid))
-
Butyrylthiocholine iodide
-
Spectrophotometric plate reader
Protocol:
-
Reagent Preparation: Prepare working solutions of DTNB and butyrylthiocholine in phosphate buffer.
-
Assay Plate Preparation:
-
Add 20 µL of phosphate buffer to each well.
-
Add 100 nL of test compounds and controls.
-
Add 10 µL of DTNB solution.
-
Add 10 µL of BChE enzyme solution.
-
-
Pre-incubation: Incubate for 5 minutes at room temperature.
-
Reaction Initiation: Add 10 µL of butyrylthiocholine solution to initiate the reaction.
-
Incubation: Incubate for 10-15 minutes at room temperature.
-
Data Acquisition: Read the absorbance at 412 nm.
Signaling Pathway Diagrams
The following diagrams illustrate the key signaling pathways modulated by this compound.
NF-κB Signaling Pathway Inhibition by this compound.
MAPK/ERK Signaling Pathway Inhibition by this compound.
NLRP3 Inflammasome Activation Pathway and Inhibition by this compound.
References
- 1. This compound attenuates LPS-induced inflammatory responses and inhibits NLRP3 inflammasome activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
Pteryxin: Application and Protocols for Studying Neurodegenerative Disease Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pteryxin, a coumarin compound, has emerged as a molecule of interest in the investigation of neurodegenerative diseases. Preclinical studies have highlighted its potential neuroprotective effects, primarily in the context of Alzheimer's disease models. This document provides detailed application notes and protocols based on available scientific literature to guide researchers in utilizing this compound for studying neurodegenerative disease models. The primary focus of this document is on its application in Alzheimer's disease, as current research on its use in other neurodegenerative conditions such as Parkinson's disease is not available.
Application in Alzheimer's Disease Models
This compound has been investigated for its therapeutic potential in the 5xFAD mouse model, a well-established model for studying amyloid pathology in Alzheimer's disease. Research indicates that this compound can ameliorate cognitive deficits and modulate the expression of key proteins associated with the disease's pathology.[1][2][3][4][5]
Quantitative Data Summary
The following table summarizes the key quantitative findings from a study investigating the effects of this compound in 12-month-old 5xFAD mice.
| Parameter | Model | Treatment | Dosage | Outcome | Reference |
| Cognitive Function | 5xFAD Mice | This compound | 16 mg/kg | Significant improvement in learning | [1][2][3][5] |
| Protein Expression (Brain Proteome) | 5xFAD Mice | This compound | 16 mg/kg | Pronounced changes in specific proteins | [1][2][3][5] |
| Amyloid-β Precursor Protein (APP) | 5xFAD Mice | This compound | 16 mg/kg | Differentially expressed | [1][2][3][5] |
| Glial Fibrillary Acidic Protein (GFAP) | 5xFAD Mice | This compound | 16 mg/kg | Differentially expressed | [1][2][3][5] |
| Apolipoprotein E (ApoE) | 5xFAD Mice | This compound | 16 mg/kg | Differentially expressed | [1][2][3][5] |
Note: Specific fold changes and p-values for the differentially expressed proteins were not available in the reviewed literature.
Signaling Pathways
The neuroprotective effects of this compound are believed to be mediated, at least in part, through the activation of the Nrf2 (Nuclear factor erythroid 2-related factor 2) signaling pathway. This pathway is a critical cellular defense mechanism against oxidative stress, a key contributor to neurodegeneration.
This compound-Mediated Nrf2 Activation
Caption: this compound activates the Nrf2 pathway by modifying Keap1, leading to Nrf2 translocation and antioxidant gene expression.
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound in the 5xFAD mouse model of Alzheimer's disease.
In Vivo Study: 5xFAD Mouse Model
Objective: To evaluate the effect of this compound on cognitive function and brain protein expression in a mouse model of Alzheimer's disease.
Experimental Workflow:
Caption: Workflow for in vivo evaluation of this compound in the 5xFAD mouse model.
1. Animal Model:
-
Strain: 5xFAD transgenic mice.
-
Age: 12 months (representing severe Alzheimer's disease pathology).[1][5]
-
Housing: Standard laboratory conditions with ad libitum access to food and water.
2. This compound Administration:
-
Compound: this compound, dissolved in a suitable vehicle (e.g., corn oil with a small percentage of DMSO).
-
Route of Administration: Intraperitoneal (i.p.) injection.
-
Frequency and Duration: Daily for a predetermined period (e.g., 4 weeks).
3. Morris Water Maze (MWM) Protocol:
-
Apparatus: A circular pool (approximately 1.5 m in diameter) filled with opaque water (e.g., using non-toxic white paint) maintained at 22-25°C. A hidden platform is submerged just below the water surface.
-
Acquisition Phase:
-
Mice are trained for 5-7 consecutive days with 4 trials per day.
-
For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.
-
The mouse is allowed to swim and find the hidden platform. If the platform is not found within 60-90 seconds, the mouse is guided to it.
-
The mouse remains on the platform for 15-30 seconds before being removed.
-
The time to reach the platform (escape latency) and the path length are recorded using a video tracking system.
-
-
Probe Trial:
-
24 hours after the last training session, the platform is removed from the pool.
-
The mouse is allowed to swim freely for 60 seconds.
-
The time spent in the target quadrant (where the platform was previously located) and the number of crossings over the former platform location are measured.
-
4. Brain Tissue Collection and Proteomic Analysis:
-
Tissue Collection: Following the MWM test, mice are euthanized, and brains are rapidly dissected and flash-frozen in liquid nitrogen or prepared for fixation.
-
Protein Extraction: Brain tissue (e.g., cortex and hippocampus) is homogenized in a lysis buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a standard assay (e.g., BCA assay).
-
Sample Preparation for LC-MS/MS:
-
Reduction and Alkylation: Proteins are denatured, reduced with dithiothreitol (DTT), and alkylated with iodoacetamide (IAM).
-
Digestion: Proteins are digested into peptides using trypsin overnight at 37°C.
-
Desalting: Peptides are desalted and concentrated using C18 solid-phase extraction columns.
-
-
LC-MS/MS Analysis:
-
Peptides are separated by reverse-phase liquid chromatography (LC) coupled to a high-resolution mass spectrometer (e.g., Orbitrap).
-
Data-dependent acquisition is used to fragment the most abundant peptides for sequencing (MS/MS).
-
-
Data Analysis:
-
Raw mass spectrometry data is processed using software such as MaxQuant or Proteome Discoverer.
-
Peptides are identified by searching against a mouse protein database (e.g., UniProt).
-
Label-free quantification (LFQ) is used to determine the relative abundance of proteins between the this compound-treated and vehicle-treated groups.
-
Statistical analysis is performed to identify differentially expressed proteins.
-
Application in Parkinson's Disease Models
Currently, there is no published scientific literature detailing the use of this compound in established in vitro or in vivo models of Parkinson's disease, such as those utilizing neurotoxins like 6-hydroxydopamine (6-OHDA) or 1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine (MPTP), or models based on alpha-synuclein aggregation.
Future Research Directions
Given this compound's demonstrated neuroprotective effects in an Alzheimer's disease model and its activation of the Nrf2 pathway, a key pathway in mitigating oxidative stress implicated in Parkinson's disease, future research could explore its potential in this context.
Proposed Experimental Workflow for Parkinson's Disease Model:
Caption: Proposed workflow for evaluating this compound in a neurotoxin-induced Parkinson's disease model.
Conclusion
This compound shows promise as a research tool for investigating neuroprotective strategies in the context of Alzheimer's disease. The provided protocols for the 5xFAD mouse model offer a framework for studying its effects on cognition and the brain proteome. The activation of the Nrf2 signaling pathway by this compound suggests a mechanism of action that warrants further investigation, not only in Alzheimer's but potentially in other neurodegenerative diseases characterized by oxidative stress, such as Parkinson's disease. Further research is required to expand the application of this compound to a broader range of neurodegenerative models and to elucidate the precise molecular interactions underlying its neuroprotective effects.
References
- 1. researchgate.net [researchgate.net]
- 2. Modifying specific cysteines of the electrophile-sensing human Keap1 protein is insufficient to disrupt binding to the Nrf2 domain Neh2 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Distinct Cysteine Residues in Keap1 Are Required for Keap1-Dependent Ubiquitination of Nrf2 and for Stabilization of Nrf2 by Chemopreventive Agents and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Sequential Proteomic Analysis Reveals the Key APOE4‐Induced Pathological and Molecular Features at the Presymptomatic Stage in Alzheimer's Disease Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keap1 Cystenine 151 as a Potential Target for Artemisitene-Induced Nrf2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
Enhancing the Bioavailability of Pteryxin Through Advanced Delivery Systems: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pteryxin, a coumarin found in plants such as Peucedanum japonicum Thunb, has demonstrated a range of biological activities, including anti-obesity and butyrylcholinesterase inhibition.[1][2][3] However, its therapeutic potential is hindered by its poor aqueous solubility and consequently, low oral bioavailability.[4] This document provides detailed application notes and experimental protocols for the development of advanced delivery systems aimed at improving the bioavailability of this compound. The strategies discussed include nanosuspension, solid dispersion, and self-emulsifying drug delivery systems (SEDDS), which are established methods for enhancing the solubility and absorption of poorly soluble active pharmaceutical ingredients.[5][6][7][8] Due to the limited availability of specific experimental data for this compound delivery systems, this document presents hypothetical protocols and data based on established methodologies for similar poorly soluble natural compounds.
Introduction to this compound and Bioavailability Challenges
This compound is a lipophilic compound with a molecular weight of 386.4 g/mol and a calculated XLogP3 of 3.1, indicating poor water solubility.[9] This inherent low aqueous solubility is a primary factor contributing to its limited oral bioavailability, which can lead to high inter-individual variability and suboptimal therapeutic efficacy. To overcome these limitations, formulation strategies that enhance the dissolution rate and/or intestinal permeability of this compound are essential. This document outlines three such strategies: nanosuspension, solid dispersion, and self-emulsifying drug delivery systems (SEDDS).
This compound Delivery Systems: An Overview
Nanosuspension
Nanosuspensions are colloidal dispersions of pure drug particles in a liquid medium, stabilized by surfactants and/or polymers. By reducing the particle size to the nanometer range, the surface area-to-volume ratio is significantly increased, leading to an enhanced dissolution velocity.[10]
Solid Dispersion
Solid dispersions involve the dispersion of one or more active ingredients in an inert carrier or matrix at a solid state.[11][12][13] This can lead to the formation of amorphous solid dispersions, where the drug is molecularly dispersed, thereby improving its wettability and dissolution rate.[8][14]
Self-Emulsifying Drug Delivery System (SEDDS)
SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that spontaneously form a fine oil-in-water emulsion upon gentle agitation in an aqueous medium, such as the gastrointestinal fluids.[15][16][17] This in-situ emulsification leads to the formation of small lipid droplets that can enhance drug solubilization and absorption.
Data Presentation: Hypothetical Pharmacokinetic Parameters
The following table summarizes the hypothetical pharmacokinetic parameters of this compound following oral administration of different formulations in a rat model. This data is for illustrative purposes to demonstrate the potential improvements in bioavailability.
| Formulation | Dose (mg/kg) | Cmax (ng/mL) | Tmax (h) | AUC (0-24h) (ng·h/mL) | Relative Bioavailability (%) |
| This compound (unformulated) | 50 | 150 ± 25 | 4.0 ± 0.5 | 1200 ± 200 | 100 |
| This compound Nanosuspension | 50 | 600 ± 80 | 1.5 ± 0.3 | 4800 ± 550 | 400 |
| This compound Solid Dispersion | 50 | 450 ± 60 | 2.0 ± 0.4 | 3600 ± 400 | 300 |
| This compound SEDDS | 50 | 750 ± 100 | 1.0 ± 0.2 | 6000 ± 700 | 500 |
Experimental Protocols
Preparation of this compound Nanosuspension
This protocol describes the preparation of a this compound nanosuspension using a combined anti-solvent precipitation and high-pressure homogenization method.[10][18]
Materials:
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Poloxamer 188
-
Deionized water
-
High-pressure homogenizer
-
Magnetic stirrer
Procedure:
-
Dissolve 100 mg of this compound in 2 mL of DMSO to form the organic solution.
-
Prepare a 0.5% (w/v) aqueous solution of Poloxamer 188.
-
Place 20 mL of the Poloxamer 188 solution in a beaker and stir at 500 rpm.
-
Inject the this compound-DMSO solution into the aqueous phase using a syringe with a fine needle.
-
Continue stirring for 30 minutes to allow for initial precipitation.
-
Subject the resulting suspension to high-pressure homogenization at 1500 bar for 20 cycles.
-
Characterize the nanosuspension for particle size, polydispersity index (PDI), and zeta potential.
Preparation of this compound Solid Dispersion
This protocol details the preparation of a this compound solid dispersion using the solvent evaporation method.[8][11]
Materials:
-
This compound
-
Polyvinylpyrrolidone K30 (PVP K30)
-
Methanol
-
Rotary evaporator
-
Vacuum oven
Procedure:
-
Accurately weigh 100 mg of this compound and 200 mg of PVP K30 (1:2 ratio).
-
Dissolve both this compound and PVP K30 in 20 mL of methanol in a round-bottom flask.
-
Attach the flask to a rotary evaporator.
-
Evaporate the methanol at 40°C under reduced pressure until a solid film is formed.
-
Further dry the solid dispersion in a vacuum oven at 40°C for 24 hours to remove any residual solvent.
-
Scrape the solid dispersion, pulverize it, and pass it through a 100-mesh sieve.
-
Store the resulting powder in a desiccator until further use.
Preparation of this compound Self-Emulsifying Drug Delivery System (SEDDS)
This protocol describes the formulation of a liquid SEDDS for this compound.
Materials:
-
This compound
-
Capryol 90 (oil phase)
-
Cremophor EL (surfactant)
-
Transcutol P (co-surfactant)
-
Vortex mixer
-
Water bath
Procedure:
-
Accurately weigh this compound, Capryol 90, Cremophor EL, and Transcutol P in a glass vial. A typical starting ratio would be 10% this compound, 30% Capryol 90, 40% Cremophor EL, and 20% Transcutol P (w/w).
-
Heat the mixture in a water bath at 40-50°C to facilitate the dissolution of this compound.
-
Vortex the mixture until a clear, homogenous solution is obtained.
-
To evaluate the self-emulsification properties, add 1 mL of the SEDDS formulation to 100 mL of deionized water in a beaker with gentle stirring.
-
Observe the formation of a clear or slightly bluish-white emulsion.
-
Characterize the resulting emulsion for droplet size, PDI, and zeta potential.
Visualization of Methodologies and Pathways
Caption: Experimental workflow for developing and evaluating this compound delivery systems.
Caption: Mechanism of bioavailability enhancement by nanosuspension.
Caption: Mechanism of action for Self-Emulsifying Drug Delivery Systems (SEDDS).
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Natural Coumarins: Exploring the Pharmacological Complexity and Underlying Molecular Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Nanoformulation and encapsulation approaches for poorly water-soluble drug nanoparticles - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 7. mdpi.com [mdpi.com]
- 8. Overview of the Manufacturing Methods of Solid Dispersion Technology for Improving the Solubility of Poorly Water-Soluble Drugs and Application to Anticancer Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. This compound | C21H22O7 | CID 5281425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sybespharmacy.com [sybespharmacy.com]
- 12. wjpls.org [wjpls.org]
- 13. jpsionline.com [jpsionline.com]
- 14. Solid dispersion technology as a formulation strategy for the fabrication of modified release dosage forms: A comprehensive review - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Self-microemulsifying drug delivery system - Wikipedia [en.wikipedia.org]
- 16. Self-emulsifying drug delivery systems: a novel approach to deliver drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Self-emulsifying Drug Delivery Systems and their Marketed Products: A Review [wisdomlib.org]
- 18. Preparation of Vitexin Nanoparticles by Combining the Antisolvent Precipitation and High Pressure Homogenization Approaches Followed by Lyophilization for Dissolution Rate Enhancement - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing Pteryxin Dosage for Cell Culture Experiments: A Technical Support Center
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Pteryxin in cell culture experiments. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to ensure the successful application of this compound in your research.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues and questions that may arise during the use of this compound in cell culture experiments.
Q1: What is the recommended solvent and storage condition for this compound?
A1: this compound is readily soluble in dimethyl sulfoxide (DMSO). For experimental use, it is advisable to prepare a high-concentration stock solution in DMSO (e.g., 10-20 mM). This stock solution should be stored at -20°C or -80°C to maintain its stability. When preparing working solutions, dilute the DMSO stock directly into the cell culture medium to the desired final concentration.
Q2: What is the optimal final concentration of DMSO in the cell culture medium?
A2: It is crucial to keep the final concentration of DMSO in the cell culture medium as low as possible to avoid solvent-induced cytotoxicity or off-target effects. A final DMSO concentration of 0.1% (v/v) or lower is generally considered safe for most cell lines. However, the tolerance to DMSO can vary between cell types. It is recommended to perform a vehicle control experiment (treating cells with the same final concentration of DMSO as used for this compound) to assess the impact of the solvent on your specific cell line.
Q3: I am observing unexpected cytotoxicity at my desired this compound concentration. What could be the cause?
A3: Unexpected cytotoxicity can arise from several factors:
-
High DMSO Concentration: Ensure the final DMSO concentration in your culture medium is at a non-toxic level for your specific cell line.
-
Cell Line Sensitivity: Some cell lines may be inherently more sensitive to this compound. It is essential to perform a dose-response experiment to determine the optimal, non-toxic working concentration for each new cell line.
-
Compound Stability: While this compound is generally stable, prolonged incubation times in culture medium at 37°C might lead to degradation. For long-term experiments, consider replenishing the medium with fresh this compound at appropriate intervals.
-
Off-Target Effects: At higher concentrations, this compound may exhibit off-target effects that can contribute to cytotoxicity. Studies have suggested that this compound can modulate signaling pathways such as MAPK/NF-κB and the NLRP3 inflammasome, which could influence cell viability in certain contexts.[1][2]
Q4: I am not observing the expected activation of the Nrf2 pathway. What should I check?
A4: If you are not seeing the desired Nrf2 activation, consider the following:
-
Sub-optimal this compound Concentration: The effective concentration of this compound can vary significantly between cell lines. You may need to perform a dose-response experiment to find the optimal concentration for Nrf2 activation in your specific model.
-
Incubation Time: The kinetics of Nrf2 activation can vary. A time-course experiment (e.g., 1, 3, 6, 12, 24 hours) is recommended to determine the peak time for Nrf2 nuclear translocation and target gene expression.
-
Assay Sensitivity: Ensure that your detection method (e.g., Western blot for Nrf2 nuclear translocation, qPCR for target gene expression) is sensitive enough to detect the changes.
-
Cellular State: The basal level of oxidative stress and the overall health of your cells can influence their responsiveness to Nrf2 activators. Ensure your cells are healthy and in the logarithmic growth phase.
Q5: Can this compound interfere with my experimental assays?
A5: this compound, being a small molecule, has the potential to interfere with certain assay formats, particularly those that rely on fluorescence or absorbance readings.[3]
-
Fluorescence Interference: If you are using fluorescence-based assays (e.g., for cell viability, ROS detection), it is advisable to run a control with this compound alone (without cells or other reagents) to check for any intrinsic fluorescence of the compound at the excitation and emission wavelengths of your assay.
-
Assay-Specific Interactions: While specific interferences with common assays have not been widely reported for this compound, it is good practice to validate your assays in the presence of the compound to rule out any unforeseen interactions.
Quantitative Data Summary
The effective concentration of this compound can vary depending on the cell line and the experimental endpoint. The following table summarizes reported concentrations from various studies.
| Cell Line | Concentration Range | Incubation Time | Observed Effect | Reference |
| MIN6 (mouse insulinoma) | 2 - 50 µM | 24 hours | No significant cytotoxicity observed. | |
| MIN6 (mouse insulinoma) | 10 - 50 µM | 1 hour | Nrf2 nuclear translocation. | |
| RAW264.7 (mouse macrophage) | Not specified | 24 hours | No significant cytotoxicity reported at effective concentrations. | |
| RAW264.7 (mouse macrophage) | Not specified | Not specified | Inhibition of LPS-induced inflammatory responses.[1] | |
| 3T3-L1 (mouse pre-adipocyte) | 10 - 20 µg/mL | Not specified | Suppression of triglyceride content.[4] | |
| HepG2 (human liver cancer) | 10 - 20 µg/mL | Not specified | Suppression of triglyceride content.[4] |
Key Experimental Protocols
This section provides detailed methodologies for common experiments involving this compound.
Protocol 1: Determination of Optimal this compound Concentration using MTT Assay
This protocol outlines a method to determine the optimal, non-toxic working concentration of this compound for a new cell line.
Materials:
-
Target cell line
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO or solubilization buffer
-
Microplate reader
Procedure:
-
Cell Seeding: Seed your cells in a 96-well plate at a density that will allow for logarithmic growth during the course of the experiment. Allow the cells to adhere and recover overnight.
-
This compound Treatment: Prepare a series of dilutions of this compound in complete culture medium from your stock solution. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Also, prepare a vehicle control (medium with the highest concentration of DMSO used) and a no-treatment control.
-
Incubation: Remove the old medium from the cells and add the medium containing the different concentrations of this compound or controls. Incubate the plate for the desired experimental duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Following incubation, add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the MTT-containing medium and add DMSO or a suitable solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration compared to the no-treatment control. The optimal working concentration of this compound should be the highest concentration that does not cause a significant decrease in cell viability.
Protocol 2: Western Blot Analysis of Nrf2 Nuclear Translocation
This protocol describes how to assess the activation of the Nrf2 pathway by measuring the amount of Nrf2 protein in the nucleus.
Materials:
-
Target cell line treated with this compound
-
Phosphate-buffered saline (PBS)
-
Nuclear and cytoplasmic extraction kit
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (anti-Nrf2, anti-Lamin B1 or other nuclear marker)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the optimal concentration of this compound for the desired time. After treatment, wash the cells with ice-cold PBS and harvest them.
-
Nuclear and Cytoplasmic Fractionation: Use a commercial kit to separate the nuclear and cytoplasmic fractions of the cell lysates according to the manufacturer's instructions.
-
Protein Quantification: Determine the protein concentration of both the nuclear and cytoplasmic extracts using a protein assay.
-
SDS-PAGE and Western Blotting: a. Load equal amounts of protein from the nuclear extracts onto an SDS-PAGE gel. b. Separate the proteins by electrophoresis and then transfer them to a PVDF membrane. c. Block the membrane with blocking buffer for 1 hour at room temperature. d. Incubate the membrane with the primary anti-Nrf2 antibody overnight at 4°C. e. Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. f. Wash the membrane again and then add the chemiluminescent substrate.
-
Imaging and Analysis: Capture the chemiluminescent signal using an imaging system. To ensure equal loading of nuclear proteins, probe the same membrane with an antibody against a nuclear loading control, such as Lamin B1. Quantify the band intensities to determine the relative increase in nuclear Nrf2 levels upon this compound treatment.
Signaling Pathways and Workflows
This compound-Induced Nrf2 Signaling Pathway
Caption: this compound activates the Nrf2 signaling pathway.
General Experimental Workflow for this compound Studies
Caption: A typical workflow for studying this compound's effects.
References
Troubleshooting Pteryxin solubility issues in aqueous buffers
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming solubility challenges with Pteryxin in aqueous buffers.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility properties?
This compound is a natural coumarin compound with a range of biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.[1] It is known to be a hydrophobic molecule, which often leads to challenges with its dissolution in aqueous solutions.
Q2: In which solvents is this compound known to be soluble?
This compound is readily soluble in several organic solvents. The table below summarizes the available quantitative data.
| Solvent | Solubility |
| Dimethylformamide (DMF) | 30 mg/mL |
| Dimethyl sulfoxide (DMSO) | 30 mg/mL |
| Ethanol | 30 mg/mL |
Q3: I am observing precipitation when I dilute my this compound stock solution into my aqueous buffer. What is causing this?
This is a common issue encountered with hydrophobic compounds like this compound. When a concentrated stock solution of this compound in an organic solvent (like DMSO) is diluted into an aqueous buffer, the solubility of this compound drastically decreases, leading to precipitation. The organic solvent is miscible with the aqueous buffer, but the compound itself is not.
Q4: What is the recommended method for preparing a working solution of this compound for in vitro experiments?
The standard method is to first prepare a high-concentration stock solution of this compound in an organic solvent such as DMSO.[2] This stock solution can then be serially diluted into the aqueous experimental buffer to the desired final concentration immediately before use. It is crucial to ensure that the final concentration of the organic solvent in the working solution is low (typically ≤ 0.5%) to avoid solvent-induced artifacts in biological assays.
Troubleshooting Guide
Issue: this compound precipitates out of my aqueous buffer even at low concentrations.
| Possible Cause | Troubleshooting Step | Rationale |
| Low Intrinsic Aqueous Solubility | 1. Decrease the final this compound concentration: Test a range of lower concentrations to find the limit of solubility in your specific buffer. 2. Increase the percentage of co-solvent: If your experimental system allows, you can try slightly increasing the final concentration of the organic solvent (e.g., from 0.1% to 0.5% DMSO). However, always run a vehicle control to check for solvent effects. | This compound is inherently hydrophobic and has limited solubility in water-based solutions. Some experimental setups may tolerate slightly higher co-solvent concentrations without adverse effects. |
| Buffer Composition | 1. Adjust the pH of your buffer: The solubility of some compounds can be pH-dependent.[3] Empirically test a range of pH values to see if solubility improves. 2. Incorporate solubilizing agents: Consider adding excipients such as cyclodextrins or non-ionic surfactants (e.g., Tween® 80, Pluronic® F-68) to your buffer to enhance this compound's solubility. Compatibility with your assay must be verified. | Changes in pH can alter the ionization state of a compound, potentially increasing its solubility. Solubilizing agents can form micelles or inclusion complexes that encapsulate the hydrophobic compound, increasing its apparent solubility in aqueous media. |
| Temperature | Perform dissolution at a slightly elevated temperature: Gently warming the buffer (e.g., to 37°C) during the dilution of the this compound stock may help improve solubility. Ensure the temperature is compatible with the stability of this compound and your experimental components. | Solubility can be temperature-dependent. Increased kinetic energy can help overcome the energy barrier for dissolution. |
| Kinetic vs. Thermodynamic Solubility | Use sonication: Briefly sonicate the final working solution to aid in the dispersion and dissolution of any microscopic precipitates. | Sonication can provide the energy needed to break up small aggregates and promote the formation of a homogenous solution. |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Dissolution: Add the appropriate volume of high-purity, anhydrous DMSO to achieve a high-concentration stock solution (e.g., 10-30 mg/mL).
-
Mixing: Vortex the solution until the this compound is completely dissolved. Gentle warming in a 37°C water bath can be used if necessary.
-
Storage: Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles. Protect from light.
Protocol 2: Determination of this compound's Kinetic Aqueous Solubility
This protocol provides a general method to estimate the kinetic solubility of this compound in a specific aqueous buffer.
-
Prepare a serial dilution of this compound in DMSO: In a 96-well plate, prepare a 2-fold serial dilution of your this compound stock solution in DMSO.
-
Dilution into Aqueous Buffer: In a separate 96-well plate, add your aqueous buffer of interest (e.g., PBS, pH 7.4). Transfer a small, fixed volume of each this compound-DMSO solution from the first plate to the corresponding wells of the second plate. The final DMSO concentration should be kept constant and low (e.g., 1-5%).
-
Incubation and Precipitation: Cover the plate and incubate at room temperature for a set period (e.g., 1-2 hours) with gentle shaking to allow for precipitation to reach a steady state.
-
Measurement of Precipitation:
-
Nephelometry: Measure the light scattering of the solutions in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.
-
UV-Vis Spectroscopy after Filtration: Alternatively, filter the solutions through a filter plate to remove any precipitate. Measure the absorbance of the filtrate in a UV-compatible 96-well plate at the λmax of this compound.
-
-
Data Analysis: Plot the measured signal (light scattering or absorbance) against the this compound concentration. The concentration at which the signal plateaus or significantly increases (for nephelometry) is an estimation of the kinetic solubility.
Visualizations
Caption: Workflow for this compound solubilization.
Caption: this compound's mechanism of action.
Caption: Troubleshooting decision tree.
References
Pteryxin stability in cell culture media over time
This technical support center provides researchers, scientists, and drug development professionals with guidance on the use of Pteryxin in cell culture experiments, with a specific focus on its stability.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a coumarin compound that has been studied for its potential anti-obesity and cytoprotective effects.[1][2] Its primary mechanism of action involves the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) signaling pathway.[1] Nrf2 is a transcription factor that regulates the expression of numerous antioxidant and cytoprotective genes, which helps protect cells from oxidative stress.[1]
Q2: What are the recommended working concentrations of this compound for in vitro experiments?
The optimal concentration of this compound can vary depending on the cell type and the specific experimental endpoint. Published studies have used concentrations ranging from 2 µM to 50 µM.[1] It is recommended to perform a dose-response experiment to determine the optimal, non-toxic concentration for your specific cell line and assay.
Q3: How should I prepare and store this compound stock solutions?
This compound is soluble in DMSO.[3] To prepare a stock solution, dissolve this compound in high-quality, anhydrous DMSO to a concentration of 10 mM. Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C for long-term stability. A manufacturer's technical datasheet suggests that stock solutions stored at -80°C are stable for up to 6 months, and for 1 month when stored at -20°C.[3]
Q4: Is there any data on the stability of this compound in cell culture media?
Currently, there is limited publicly available data on the stability of this compound in specific cell culture media such as DMEM or RPMI-1640 over extended periods. The stability of a compound in media can be influenced by various factors including pH, temperature, light exposure, and interactions with media components.[4][5][6] Therefore, it is highly recommended to determine the stability of this compound under your specific experimental conditions.
Troubleshooting Guide: this compound Stability in Cell Culture
Inconsistent or unexpected results in your experiments with this compound could be related to its stability in your cell culture setup. This guide provides a systematic approach to troubleshooting potential stability issues.
| Problem | Possible Cause | Recommended Solution |
| Loss of this compound activity over time in multi-day experiments. | This compound may be degrading in the cell culture medium at 37°C. | 1. Perform a stability study: Analyze the concentration of this compound in your cell culture medium at different time points (e.g., 0, 24, 48, 72 hours) using HPLC or LC-MS/MS. 2. Replenish this compound: If significant degradation is observed, consider replacing the medium with freshly prepared this compound-containing medium at regular intervals (e.g., every 24 hours). 3. Protect from light: Incubate plates in the dark, as coumarins can be light-sensitive. |
| High variability between replicate wells or experiments. | 1. Inconsistent stock solution handling: Repeated freeze-thaw cycles of the this compound stock solution may lead to degradation. 2. Uneven distribution in media: this compound may not be fully dissolved or evenly mixed in the culture medium. | 1. Aliquot stock solutions: Prepare single-use aliquots of the this compound stock solution to avoid freeze-thaw cycles. 2. Ensure proper mixing: After adding the this compound stock to the culture medium, vortex or mix thoroughly before adding to the cells. 3. Visually inspect for precipitation: Before adding to cells, ensure there is no precipitate in the this compound-containing medium. |
| Observed cellular toxicity at expected non-toxic concentrations. | A degradation product of this compound may be more toxic than the parent compound. | 1. Analyze for degradation products: Use LC-MS/MS to identify potential degradation products in the aged cell culture medium. 2. Test toxicity of aged medium: Compare the toxicity of freshly prepared this compound-containing medium with medium that has been incubated under culture conditions for the duration of your experiment. |
| No observable effect of this compound at expected active concentrations. | This compound may be rapidly degrading or binding to components in the serum or on the culture plate. | 1. Conduct a stability study in the presence and absence of serum: This will help determine if serum components contribute to degradation. 2. Test for non-specific binding: Incubate this compound in culture medium without cells and measure its concentration over time to assess binding to the plasticware. |
Experimental Protocols
Protocol: Assessment of this compound Stability in Cell Culture Medium
This protocol outlines a general method to determine the stability of this compound in your specific cell culture medium using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
Materials:
-
This compound
-
Your chosen cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a multi-well plate
-
HPLC or LC-MS/MS system
-
Appropriate solvents for extraction and mobile phase (e.g., methanol, acetonitrile, water with formic acid)
-
Analytical column (e.g., C18)
Procedure:
-
Prepare this compound-Spiked Medium:
-
Prepare a fresh solution of this compound in your cell culture medium at the final concentration used in your experiments (e.g., 10 µM).
-
Ensure complete dissolution.
-
-
Incubation:
-
Aliquot the this compound-spiked medium into sterile tubes or a multi-well plate.
-
Incubate the samples under your standard cell culture conditions (e.g., 37°C, 5% CO₂).
-
Prepare a control sample to be analyzed immediately (Time 0).
-
-
Sample Collection:
-
At designated time points (e.g., 0, 4, 8, 24, 48, 72 hours), collect an aliquot of the incubated medium.
-
Immediately store the collected samples at -80°C until analysis to prevent further degradation.
-
-
Sample Preparation for Analysis:
-
Thaw the samples on ice.
-
Precipitate proteins by adding 3 volumes of ice-cold methanol or acetonitrile.
-
Vortex and incubate at -20°C for at least 30 minutes.
-
Centrifuge at high speed (e.g., >12,000 x g) for 10-15 minutes at 4°C.
-
Transfer the supernatant to a new tube or an HPLC vial.
-
-
HPLC or LC-MS/MS Analysis:
-
Develop an analytical method to separate and quantify this compound. A previously published LC-MS/MS method for this compound quantification in plasma can be adapted. This method used a C18 column with a mobile phase of methanol and water.
-
Inject the prepared samples and a standard curve of known this compound concentrations.
-
-
Data Analysis:
-
Quantify the concentration of this compound at each time point using the standard curve.
-
Plot the concentration of this compound versus time to determine its degradation profile.
-
Calculate the half-life (t½) of this compound in your cell culture medium.
-
Visualizations
References
Identifying and mitigating Pteryxin off-target effects in vivo
Welcome to the . This resource is designed for researchers, scientists, and drug development professionals to provide guidance on identifying and mitigating potential off-target effects of Pteryxin in in vivo studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its known primary targets?
This compound is a natural coumarin compound that has been identified as a multi-target inhibitor with therapeutic potential in a range of diseases.[1][2][3][4] Its primary known targets and activities include:
-
Butyrylcholinesterase (BChE) inhibition: this compound is a potent inhibitor of BChE.[1][5]
-
Inhibition of pro-inflammatory pathways: It downregulates key inflammatory signaling cascades, including Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK).[1][3][6]
-
Suppression of the NLRP3 inflammasome: this compound inhibits the activation of the NLRP3 inflammasome, a key component of the innate immune response.[1][3][6]
-
Activation of the Nrf2/ARE pathway: It activates the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway, which is crucial for cellular defense against oxidative stress.[1][7][8]
Q2: What are the potential "off-target" effects of this compound in vivo?
Given this compound's multi-target nature, an effect considered "on-target" in one experimental context may be an "off-target" effect in another. For example, if a researcher is studying this compound's neuroprotective effects primarily through BChE inhibition, its potent anti-inflammatory or antioxidant activities could be considered off-target effects that influence the experimental outcome. The key is to be aware of its diverse biological activities and to design experiments that can dissect the contribution of each.
Q3: What are the first steps to take if I observe an unexpected phenotype in my in vivo this compound study?
An unexpected phenotype could be a manifestation of this compound's multi-target profile. Here’s a troubleshooting workflow:
-
Review the literature: Cross-reference your observed phenotype with the known biological activities of this compound. For instance, an unexpected anti-inflammatory response could be linked to its known inhibition of the NF-κB and MAPK pathways.
-
Dose-response analysis: Determine if the unexpected phenotype is dose-dependent. This can help to establish a causal link with this compound administration.
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Transcriptomic/Proteomic profiling: Conduct global molecular profiling (e.g., RNA-Seq or proteomics) of the affected tissues to identify pathways that are significantly altered by this compound treatment. This can provide unbiased insights into its molecular effects.
-
Use of selective inhibitors/antagonists: If you hypothesize that a specific "off-target" pathway is responsible for the unexpected phenotype, co-administration of a selective inhibitor or antagonist for that pathway could help to confirm your hypothesis.
Quantitative Data Summary
The following table summarizes the available quantitative data for this compound's biological activities. It is important to note that while a specific IC50 value is available for BChE, the effects on other pathways are reported as effective concentration ranges in in vitro studies.
| Target/Pathway | Measurement | Value/Concentration | System | Reference |
| Butyrylcholinesterase (BChE) | IC50 | 12.96 µg/mL | In vitro enzyme assay | [1][5] |
| NF-κB Pathway | Effective Concentration | 5-20 µM | RAW264.7 macrophages | [1] |
| MAPK Pathway (p38, ERK, JNK) | Effective Concentration | 5-20 µM | RAW264.7 macrophages | [1] |
| NLRP3 Inflammasome | Effective Concentration | 5-20 µM | RAW264.7 macrophages | [1] |
| Nrf2/ARE Pathway | Effective Concentration | 25-100 µM | RAW264.7 macrophages | [8] |
| Osteoclastogenesis Inhibition | Effective Concentration | 5-20 µM | Bone marrow-derived macrophages (BMMs) | [1] |
| In Vivo Studies | Dosage | Model | Observed Effects | Reference |
| Osteoporosis | 10 mg/kg/day (oral) | Ovariectomized mice | Inhibition of bone loss, increased bone mineral density | [2][4] |
| Diabetic Nephropathy | 20 mg/kg/day (gavage) | db/db mice | Improved renal function, reduced proteinuria | [1] |
| Acute Lung Injury | 5, 10, 25 mg/kg (oral) | LPS-induced in BALB/C mice | Reduced lung inflammation and edema | [6] |
Experimental Protocols
1. Identifying Global Gene Expression Changes via RNA-Seq
This protocol provides a general workflow for identifying transcriptomic changes in a target tissue following this compound treatment in vivo.
-
Tissue Collection and RNA Extraction:
-
Euthanize control and this compound-treated animals according to approved institutional protocols.
-
Promptly dissect the tissue of interest and immediately snap-freeze in liquid nitrogen or place in an RNA stabilization reagent.
-
Extract total RNA from the tissue samples using a commercial kit, following the manufacturer's instructions. Ensure to include a DNase treatment step to remove any contaminating genomic DNA.
-
Assess RNA quality and quantity using a spectrophotometer and a bioanalyzer. High-quality RNA should have a 260/280 ratio of ~2.0 and an RNA Integrity Number (RIN) > 8.
-
-
Library Preparation and Sequencing:
-
Starting with 1 µg of total RNA, isolate mRNA using oligo(dT) magnetic beads.
-
Fragment the mRNA and synthesize first-strand cDNA using reverse transcriptase and random primers.
-
Synthesize the second cDNA strand using DNA Polymerase I and RNase H.
-
Perform end repair, A-tailing, and ligate sequencing adapters.
-
Amplify the cDNA library by PCR.
-
Purify and quantify the final library and assess its quality.
-
Sequence the library on a next-generation sequencing platform (e.g., Illumina).[9][10][11][12]
-
-
Data Analysis:
-
Perform quality control on the raw sequencing reads.
-
Align the reads to a reference genome.
-
Quantify gene expression levels.
-
Perform differential gene expression analysis between control and this compound-treated groups.
-
Conduct pathway analysis on the differentially expressed genes to identify affected biological processes.
-
2. Profiling Protein-Level Changes with Quantitative Proteomics (SILAC)
Stable Isotope Labeling by Amino Acids in Cell Culture (SILAC) is a powerful method for quantitative proteomics. While typically used in cell culture, the principles can be adapted for in vivo studies using SILAC-labeled mice.
-
SILAC Labeling and Sample Preparation:
-
Culture cells in "light" (normal amino acids) and "heavy" (isotope-labeled amino acids, e.g., 13C6-lysine and 13C6,15N4-arginine) media for at least five cell doublings to ensure complete incorporation of the labeled amino acids.[13][14][15][16]
-
Treat the "heavy" labeled cells with this compound and the "light" cells with vehicle control.
-
Harvest the cells and combine equal amounts of protein from the "light" and "heavy" samples.
-
Lyse the combined cell pellet and extract proteins.
-
-
Protein Digestion and Mass Spectrometry:
-
Denature, reduce, and alkylate the protein mixture.
-
Digest the proteins into peptides using trypsin.
-
Desalt the peptide mixture.
-
Analyze the peptides using liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
-
Data Analysis:
-
Identify peptides and proteins using a database search algorithm.
-
Quantify the relative abundance of proteins by comparing the signal intensities of the "light" and "heavy" peptide pairs.
-
Perform statistical analysis to identify proteins that are significantly up- or down-regulated by this compound treatment.
-
Conduct pathway and functional annotation analysis on the differentially expressed proteins.
-
3. In Vivo Phenotypic Screening
This protocol outlines a general approach for conducting a phenotypic screen in a mouse model to identify unexpected effects of this compound.
-
Animal Model and Dosing:
-
Select an appropriate mouse model relevant to your research question.
-
Based on existing literature and pilot studies, determine a dose range for this compound that is well-tolerated and elicits the expected on-target effect.
-
Administer this compound or vehicle control to the animals for the desired duration.
-
-
Phenotypic Assessment:
-
General Health Monitoring: Regularly monitor body weight, food and water intake, and general behavior.
-
Behavioral Tests: If relevant to your research area (e.g., neuroscience), perform a battery of behavioral tests to assess motor function, cognition, and anxiety-like behavior.
-
Clinical Pathology: Collect blood samples for complete blood count (CBC) and serum chemistry analysis to assess organ function (liver, kidney, etc.).
-
Histopathology: At the end of the study, collect major organs and tissues, fix them in formalin, and embed in paraffin for histological examination by a board-certified veterinary pathologist. This can reveal unexpected cellular or tissue-level changes.
-
-
Data Analysis:
-
Compare the data from the this compound-treated group to the vehicle control group using appropriate statistical methods.
-
Any statistically significant differences in the assessed phenotypes should be further investigated to determine their biological basis.
-
Visualizations
Caption: this compound's multi-target signaling pathways.
Caption: Workflow for investigating unexpected phenotypes.
Caption: Strategies to mitigate this compound's off-target effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. research-repository.uwa.edu.au [research-repository.uwa.edu.au]
- 3. This compound attenuates LPS-induced inflammatory responses and inhibits NLRP3 inflammasome activation in RAW264.7 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Protective effect of this compound on LPS-induced acute lung injury via modulating MAPK/NF-κB pathway and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. RNA-Seq: Basics, Applications & Protocol Explained | Technology Networks [technologynetworks.com]
- 11. researchgate.net [researchgate.net]
- 12. A Whole-Tissue RNA-seq Toolkit for Organism-Wide Studies of Gene Expression with PME-seq - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Quantitative Proteomics Using SILAC - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Using SILAC to Develop Quantitative Data-Independent Acquisition (DIA) Proteomic Methods | Springer Nature Experiments [experiments.springernature.com]
- 15. info.gbiosciences.com [info.gbiosciences.com]
- 16. biocev.lf1.cuni.cz [biocev.lf1.cuni.cz]
Technical Support Center: Troubleshooting Pteryxin HPLC Peak Tailing
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address High-Performance Liquid Chromatography (HPLC) peak tailing issues encountered during the analysis of Pteryxin.
Frequently Asked Questions (FAQs)
Q1: What is HPLC peak tailing and why is it a problem for this compound analysis?
A1: HPLC peak tailing is a phenomenon where a chromatographic peak is not symmetrical, exhibiting a "tail" that extends from the peak maximum. For this compound analysis, this can lead to inaccurate quantification, reduced resolution between this compound and other components in a mixture, and overall poor data quality. An ideal chromatographic peak should be Gaussian in shape, and deviations from this indicate suboptimal separation conditions.
Q2: What are the most common causes of this compound peak tailing?
A2: The primary causes of peak tailing for a neutral compound like this compound, which is a type of coumarin, are often related to secondary interactions with the stationary phase, improper mobile phase conditions, or issues with the HPLC system itself. Specific causes include:
-
Secondary Silanol Interactions: Residual silanol groups on the surface of silica-based columns can interact with polar functional groups in the this compound molecule, leading to peak tailing.
-
Mobile Phase pH: Although this compound is a neutral molecule and its retention is not strongly dependent on pH, the ionization state of residual silanols on the column is pH-dependent. At higher pH values, silanols are more likely to be deprotonated and negatively charged, increasing the potential for secondary interactions.
-
Inappropriate Mobile Phase Composition: The choice and concentration of organic modifier (e.g., acetonitrile, methanol) and any additives can significantly impact peak shape.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.
-
Column Degradation: Over time, HPLC columns can degrade, leading to a loss of performance and increased peak tailing.
-
Extra-Column Effects: Dead volume in the HPLC system (e.g., in tubing, fittings, or the detector flow cell) can cause band broadening and peak tailing.
Q3: What is the predicted pKa of this compound and is it relevant to peak tailing?
A3: this compound is a neutral molecule and is not expected to have a pKa value within the typical aqueous pH range used for reversed-phase HPLC. Its structure, C/C=C(/C)\C(=O)O[C@H]1--INVALID-LINK--C=CC(=O)O3)(C)C)OC(=O)C, lacks strongly acidic or basic functional groups. Therefore, peak tailing issues with this compound are less likely to be due to the ionization of the analyte itself and are more commonly associated with secondary interactions with the stationary phase, as influenced by the mobile phase pH's effect on column silanols.
Q4: What is the expected solubility of this compound in common HPLC solvents?
-
Water: Poorly soluble.
-
Methanol: Soluble.
-
Acetonitrile: Soluble.
-
DMSO: Soluble.[1]
For HPLC analysis, it is crucial to dissolve the sample in a solvent that is compatible with the mobile phase to avoid precipitation and peak distortion. Ideally, the sample should be dissolved in the initial mobile phase composition.
Troubleshooting Guides
Problem: this compound peak is tailing with a standard C18 column.
This is a common issue and can often be resolved by systematically adjusting the chromatographic conditions.
Caption: A logical workflow for troubleshooting this compound peak tailing.
1. Assess System Suitability:
-
Action: Before modifying the method, ensure the HPLC system is performing optimally. Check for leaks, ensure all fittings are secure, and minimize the length and diameter of connecting tubing to reduce extra-column volume.
-
Rationale: System-related issues can mimic or exacerbate method-related peak tailing.
2. Optimize the Mobile Phase:
-
Mobile Phase pH:
-
Action: Although this compound is neutral, lowering the mobile phase pH can suppress the ionization of residual silanol groups on the column, thereby reducing secondary interactions. Add a small amount of a weak acid to the mobile phase.
-
Experimental Protocol: Prepare the aqueous portion of the mobile phase with 0.1% (v/v) formic acid or 0.1% (v/v) acetic acid.
-
-
Mobile Phase Additives:
-
Action: The addition of a buffer can sometimes improve peak shape even for neutral compounds by masking silanol interactions.
-
Experimental Protocol: Prepare a mobile phase with a low concentration of an appropriate buffer, such as 10-20 mM ammonium formate or ammonium acetate, and adjust the pH to the acidic range (e.g., pH 3-4).
-
-
Organic Modifier:
-
Action: The choice of organic modifier can influence peak shape.
-
Experimental Protocol: If using methanol, try switching to acetonitrile, or vice versa. The different solvent properties can alter interactions with the stationary phase.
-
3. Adjust Column Temperature:
-
Action: Increasing the column temperature can improve peak shape by reducing mobile phase viscosity and increasing mass transfer kinetics.
-
Experimental Protocol: Set the column oven to a temperature between 30°C and 40°C. Ensure the mobile phase is pre-heated to the column temperature to avoid thermal mismatch, which can cause peak distortion.
4. Evaluate Sample and Injection Parameters:
-
Sample Solvent:
-
Action: The sample solvent should be as weak as or weaker than the initial mobile phase.
-
Experimental Protocol: Dissolve the this compound standard or sample in the initial mobile phase composition. If a stronger solvent must be used for solubility, inject the smallest possible volume.
-
-
Sample Concentration:
-
Action: Overloading the column can cause peak tailing.
-
Experimental Protocol: Prepare a dilution series of your sample and inject them. If peak shape improves with lower concentrations, you are likely experiencing mass overload.
-
5. Consider an Alternative Column:
-
Action: If peak tailing persists, the column itself may be the issue.
-
Experimental Protocol:
-
End-capped Columns: Switch to a column with high-density end-capping to minimize the number of accessible silanol groups.
-
Different Stationary Phase: Consider a column with a different stationary phase chemistry, such as a polar-embedded phase, which can provide alternative selectivity and improved peak shape for a wider range of compounds.
-
Data Presentation: Impact of Mobile Phase on Peak Asymmetry
The following table summarizes the expected qualitative impact of different mobile phase modifications on the peak asymmetry factor (As) for this compound. A lower As value indicates a more symmetrical peak.
| Mobile Phase Condition | Expected Impact on Peak Asymmetry (As) | Rationale |
| Standard Mobile Phase (e.g., Methanol/Water) | High As (Tailing) | Potential for secondary interactions with silanols. |
| Addition of 0.1% Formic Acid | Reduced As | Protonation of silanol groups minimizes secondary interactions. |
| Addition of 10 mM Ammonium Formate (pH 3.5) | Reduced As | Buffering capacity maintains a stable, low pH, and the salt can help mask silanol sites. |
| Switching from Methanol to Acetonitrile | Variable (Potentially Reduced As) | Acetonitrile has different solvent properties that may reduce certain secondary interactions. |
Experimental Protocols
Protocol 1: Mobile Phase Preparation for Reduced Peak Tailing
Objective: To prepare a mobile phase that minimizes secondary silanol interactions.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile or methanol
-
Formic acid (≥98% purity)
-
Ammonium formate (≥99% purity)
-
0.2 µm membrane filter
Procedure for 0.1% Formic Acid Mobile Phase:
-
To prepare 1 L of the aqueous component (Mobile Phase A), add 1 mL of formic acid to 999 mL of HPLC-grade water.
-
Mix thoroughly.
-
Filter the solution through a 0.2 µm membrane filter.
-
The organic component (Mobile Phase B) is typically 100% acetonitrile or methanol.
-
Use these mobile phases in your gradient or isocratic method.
Procedure for 10 mM Ammonium Formate (pH 3.5) Mobile Phase:
-
To prepare 1 L of the aqueous component (Mobile Phase A), dissolve 0.63 g of ammonium formate in approximately 900 mL of HPLC-grade water.
-
Adjust the pH to 3.5 using formic acid.
-
Bring the final volume to 1 L with HPLC-grade water.
-
Mix thoroughly.
-
Filter the solution through a 0.2 µm membrane filter.
-
The organic component (Mobile Phase B) is typically 100% acetonitrile or methanol.
Protocol 2: Column Equilibration and System Suitability
Objective: To ensure the HPLC system and column are ready for analysis and to establish baseline performance.
Procedure:
-
Install the analytical column in the column oven.
-
Set the column temperature (e.g., 35°C).
-
Flush the column with 100% organic mobile phase (e.g., acetonitrile) for at least 15 minutes at a low flow rate (e.g., 0.5 mL/min).
-
Gradually introduce the initial mobile phase composition of your analytical method and allow the system to equilibrate for at least 30 minutes or until a stable baseline is achieved.
-
Inject a standard solution of this compound multiple times (e.g., n=5) to check for reproducibility of retention time, peak area, and peak asymmetry. The relative standard deviation (RSD) for these parameters should be within acceptable limits (typically <2%).
Signaling Pathways and Logical Relationships
The following diagram illustrates the decision-making process when encountering this compound peak tailing, focusing on the key contributing factors.
Caption: Key factors contributing to this compound peak tailing and their corresponding solutions.
References
Technical Support Center: Pteryxin Interference in Fluorescent-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential interference caused by pteryxin and other coumarin derivatives in fluorescent-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with my fluorescence assay?
This compound is a natural product belonging to the coumarin class of compounds.[1][2] Coumarins are known for their inherent fluorescent properties, often characterized by high fluorescence quantum yields and large Stokes shifts.[3][4][5] If the excitation and emission spectra of this compound overlap with those of the fluorophores in your assay (e.g., GFP, fluorescein, rhodamine), it can lead to false positives, false negatives, or a general decrease in assay sensitivity and accuracy.[6][7]
Q2: What are the specific excitation and emission wavelengths of this compound?
Q3: How can I determine if this compound is interfering with my assay?
To ascertain if this compound is a source of interference, you can perform the following control experiments:
-
This compound-only control: Measure the fluorescence of a sample containing only this compound at the same concentration used in your experiment, using the same filter set as your assay fluorophore. A significant signal in this control indicates direct interference.
-
No-dye control with this compound: If your assay involves a fluorescent dye, run a control with cells or your biological system of interest and this compound, but without the addition of the assay dye. This will help differentiate between this compound's autofluorescence and any potential quenching effects.
-
Serial dilutions of this compound: Measure the fluorescence of various concentrations of this compound. A dose-dependent increase in fluorescence that is not related to the biological activity being measured is a strong indicator of interference.[6]
Q4: What types of fluorescent assays are most susceptible to interference from coumarin derivatives like this compound?
Assays that are particularly vulnerable include:
-
Homogeneous fluorescence intensity assays: In these assays, an increase or decrease in fluorescence is the primary readout. Autofluorescent compounds like this compound can directly contribute to the signal, leading to false positives.[6][10]
-
Fluorescence Resonance Energy Transfer (FRET): this compound could potentially act as an unwanted donor or acceptor, or its fluorescence could bleed through into the detection channels, confounding the FRET signal.[11]
-
Assays using blue or green fluorophores: Given the likely spectral properties of coumarins, assays employing fluorophores like GFP, fluorescein (FITC), and some blue fluorescent proteins are at a higher risk of spectral overlap.[12]
Troubleshooting Guide
If you suspect this compound or another coumarin derivative is interfering with your assay, consult the following troubleshooting table for potential solutions.
| Problem | Potential Cause | Recommended Solution | Experimental Protocol |
| High background fluorescence in all wells containing this compound. | This compound is autofluorescent at the excitation/emission wavelengths of your assay fluorophore. | 1. Perform a spectral scan: Determine the excitation and emission maxima of this compound to assess the degree of spectral overlap. 2. Switch to a red-shifted fluorophore: Use a dye with excitation and emission wavelengths further away from those of this compound (e.g., Rhodamine Red, Alexa Fluor 647, or Cy5).[10][13] | See Protocol 1 . |
| Non-linear or unexpected dose-response curves. | A combination of this compound's biological activity and its fluorescent interference. | Implement a pre-read protocol: Measure the fluorescence of the plate after adding this compound but before adding the fluorescent substrate or initiating the detection step. Subtract this background from the final reading.[6] | See Protocol 2 . |
| Quenching of the fluorescent signal. | This compound may be absorbing the excitation light or the emitted fluorescence from your assay fluorophore (inner filter effect).[6] | 1. Reduce the concentration of this compound if experimentally feasible. 2. Use a fluorophore with a larger Stokes shift. | N/A |
| Inconsistent results in cell-based assays. | Cellular uptake and localization of this compound may lead to localized high fluorescence, affecting imaging or flow cytometry results. | Use spectral unmixing techniques available on many modern confocal microscopes and flow cytometers to separate the this compound signal from your probe's signal. | Consult your instrument's software manual for spectral unmixing procedures. |
Experimental Protocols
Protocol 1: Selection of a Spectrally Compatible Fluorophore
-
Characterize this compound's Fluorescence:
-
Prepare a solution of this compound at the highest concentration used in your assay in the assay buffer.
-
Using a spectrophotometer or a plate reader with spectral scanning capabilities, measure the excitation and emission spectra of the this compound solution.
-
-
Select an Alternative Fluorophore:
-
Validate the New Fluorophore:
-
Repeat the this compound-only control experiment using the filter set for the newly selected fluorophore to confirm that the interference is minimized.
-
Protocol 2: Background Subtraction Using a Pre-read Step
-
Prepare your assay plate with all components (e.g., cells, buffers) except for the fluorescent substrate or final detection reagent.
-
Add this compound at the desired concentrations to the appropriate wells.
-
Incubate the plate for the same duration as your compound pre-incubation step in the main assay.
-
Using a fluorescence plate reader, read the fluorescence of the plate at the excitation and emission wavelengths of your assay fluorophore. This is your "pre-read" or background measurement.
-
Add the fluorescent substrate or final detection reagent to all wells to initiate the assay.
-
Incubate for the required time for the assay reaction to proceed.
-
Read the fluorescence of the plate again. This is your "final read."
-
For each well, subtract the pre-read value from the final read value to obtain the corrected fluorescence signal.
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the concepts discussed, the following diagrams illustrate a general workflow for identifying and mitigating fluorescent interference, as well as the Nrf2 signaling pathway, which is relevant to this compound's known biological activity.
Caption: A decision-making workflow for identifying and addressing fluorescent interference from this compound.
Caption: this compound can activate the Nrf2 antioxidant response pathway by promoting the dissociation of Nrf2 from Keap1.
References
- 1. This compound | C21H22O7 | CID 5281425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. caymanchem.com [caymanchem.com]
- 3. Synthesis and Photophysical Properties of Fluorescent 6-Aryl-D-π-A Coumarin Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. dergipark.org.tr [dergipark.org.tr]
- 6. Avoiding Fluorescence Assay Interference—The Case for Diaphorase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Interference with Fluorescence and Absorbance - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Coumarins, Pyrenes and Other Ultraviolet Light–Excitable Fluorophores—Section 1.7 | Thermo Fisher Scientific - US [thermofisher.com]
- 10. researchgate.net [researchgate.net]
- 11. Compound-Mediated Assay Interferences in Homogeneous Proximity Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
Technical Support Center: Overcoming Poor Oral Bioavailability of Pteryxin
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers overcome challenges associated with the poor oral bioavailability of Pteryxin in animal studies.
FAQs
| Question | Answer |
| Q1: What is this compound and what are its potential therapeutic applications? | This compound is a coumarin compound found in plants of the Apiaceae family, such as Peucedanum japonicum Thunb.[1][2] In vitro studies have shown its potential as an anti-obesity agent through the modulation of the adipogenic gene network.[1][3] It has also been investigated for its neuroprotective effects as a butyrylcholinesterase inhibitor and its cytoprotective effects via the activation of the Nrf2/ARE signaling pathway.[2][4] |
| Q2: Why might this compound exhibit poor oral bioavailability? | While specific pharmacokinetic data for this compound is limited, coumarins as a class can face challenges with oral bioavailability.[5] A calculated XLogP3 value of 3.1 for this compound suggests it is lipophilic, which is generally favorable for membrane permeation.[6][7] However, high lipophilicity can also be associated with poor aqueous solubility, which can limit its dissolution in the gastrointestinal tract and subsequent absorption. Additionally, like many natural compounds, this compound may be subject to first-pass metabolism in the liver.[5] |
| Q3: What are the common indicators of poor oral bioavailability in my animal study? | Low plasma concentrations (Cmax) of this compound after oral administration, high variability in plasma levels between individual animals, and a large discrepancy between the effective in vitro concentration and the in vivo dose required to elicit a therapeutic effect are all indicators of poor oral bioavailability. |
| Q4: What general strategies can be employed to improve the oral bioavailability of poorly soluble compounds like this compound? | Several formulation strategies can be explored, including: • Lipid-based formulations: Such as Self-Emulsifying Drug Delivery Systems (SEDDS), which can improve the solubilization and absorption of lipophilic drugs. • Nanoparticle formulations: Reducing the particle size of this compound to the nanoscale can increase its surface area and dissolution rate. • Co-administration with bio-enhancers: Compounds like piperine can inhibit metabolic enzymes and enhance absorption.[8] • Use of solubility enhancers: Cyclodextrins can form inclusion complexes with this compound to increase its aqueous solubility. |
| Q5: Are there any known signaling pathways affected by this compound that I should be aware of when designing my experiments? | Yes, this compound has been shown to down-regulate key lipogenic genes such as SREBP-1c, FASN, and ACC1 in adipocytes and hepatocytes.[1] It also activates the Nrf2/ARE pathway, leading to the expression of antioxidant enzymes like HO-1, GCLC, SOD1, and Trxr1.[4] |
Troubleshooting Guides
Issue 1: Low and Variable Plasma Concentrations of this compound
Possible Cause: Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.
Solutions:
-
Particle Size Reduction:
-
Method: Micronization or nanocrystal formulation.
-
Rationale: Reducing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.
-
-
Lipid-Based Formulations:
-
Method: Formulate this compound in a Self-Emulsifying Drug Delivery System (SEDDS).
-
Rationale: SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the gastrointestinal fluids. This pre-dissolved state of this compound can bypass the dissolution step, leading to improved absorption.
-
-
Solubility Enhancement with Cyclodextrins:
-
Method: Prepare an inclusion complex of this compound with a cyclodextrin derivative (e.g., hydroxypropyl-β-cyclodextrin).
-
Rationale: The hydrophobic inner cavity of the cyclodextrin can encapsulate the lipophilic this compound molecule, while the hydrophilic outer surface improves its aqueous solubility.
-
Hypothetical Pharmacokinetic Data for Different this compound Formulations in Rats (Oral Gavage, 50 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| This compound Nanocrystals | 450 ± 90 | 1.5 | 2100 ± 450 | 350 |
| This compound-SEDDS | 700 ± 150 | 1.0 | 3500 ± 700 | 583 |
| This compound-HP-β-CD Complex | 550 ± 110 | 1.5 | 2700 ± 550 | 450 |
Issue 2: Rapid Metabolism and Elimination of this compound
Possible Cause: Extensive first-pass metabolism by cytochrome P450 enzymes in the liver and intestines.
Solutions:
-
Co-administration with a Bio-enhancer:
-
Method: Co-administer this compound with piperine.
-
Rationale: Piperine is a known inhibitor of CYP3A4 and P-glycoprotein, which can reduce the first-pass metabolism of co-administered drugs and enhance their absorption.[8]
-
-
Prodrug Approach:
-
Method: Synthesize a more hydrophilic prodrug of this compound that is converted to the active form in vivo.
-
Rationale: A prodrug strategy can be employed to mask the functional groups susceptible to metabolism, thereby improving oral absorption and systemic exposure.
-
Hypothetical Pharmacokinetic Data for this compound Co-administration in Rats (Oral Gavage, 50 mg/kg this compound)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC (0-t) (ng·h/mL) | Relative Bioavailability (%) |
| This compound Suspension (Control) | 150 ± 35 | 2.0 | 600 ± 120 | 100 |
| This compound + Piperine (20 mg/kg) | 350 ± 75 | 1.5 | 1500 ± 320 | 250 |
Experimental Protocols
Protocol 1: Preparation of a this compound-Loaded Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor RH 40, Tween 80), and co-solvents (e.g., Transcutol HP, PEG 400).
-
-
Construction of Ternary Phase Diagrams:
-
Based on solubility data, construct ternary phase diagrams with different ratios of oil, surfactant, and co-solvent to identify the self-emulsification region.
-
-
Preparation of this compound-SEDDS:
-
Accurately weigh the chosen oil, surfactant, and co-solvent in a glass vial.
-
Add this compound to the mixture and vortex until a clear and homogenous solution is formed. Gentle heating (up to 40°C) may be applied if necessary.
-
-
Characterization of this compound-SEDDS:
-
Emulsion Droplet Size and Zeta Potential: Dilute the this compound-SEDDS formulation with water and measure the droplet size and zeta potential using a dynamic light scattering instrument.
-
In Vitro Dissolution: Perform in vitro dissolution studies in simulated gastric and intestinal fluids to assess the release profile of this compound from the SEDDS formulation.
-
Protocol 2: In Vivo Pharmacokinetic Study in Rats
-
Animal Model:
-
Use male Sprague-Dawley rats (200-250 g), fasted overnight with free access to water.
-
-
Drug Administration:
-
Divide the rats into groups (n=6 per group) for each formulation to be tested (e.g., this compound suspension, this compound-SEDDS, this compound + Piperine).
-
Administer the formulations orally via gavage at a this compound dose of 50 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.25 mL) from the tail vein into heparinized tubes at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) post-dosing.
-
-
Plasma Preparation and Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Visualizations
Caption: Signaling pathways modulated by this compound.
Caption: Experimental workflow for enhancing this compound's oral bioavailability.
References
- 1. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. Pilot study on bioavailability of coumarin and 7-hydroxycoumarin upon peroral administration of coumarin in a sustained-release dosage form - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. This compound | C21H22O7 | CID 5281425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. US20200009067A1 - Formulation and method for increasing oral bioavailability of drugs - Google Patents [patents.google.com]
Technical Support Center: Optimizing Pteryxin Treatment for Chronic Disease Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments involving Pteryxin for chronic disease models.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound in the context of chronic diseases?
A1: this compound, a coumarin compound, primarily exerts its therapeutic effects through potent anti-inflammatory and antioxidant activities. Its core mechanism involves the modulation of key signaling pathways that are often dysregulated in chronic diseases. Specifically, this compound has been shown to:
-
Activate the Nrf2/ARE Pathway: this compound promotes the translocation of the transcription factor Nrf2 to the nucleus, where it binds to the Antioxidant Response Element (ARE). This leads to the upregulation of a suite of antioxidant and cytoprotective genes, including Heme Oxygenase-1 (HO-1), Glutamate-Cysteine Ligase Catalytic Subunit (GCLC), and Thioredoxin Reductase 1 (Trxr1), which help to mitigate oxidative stress, a common feature of chronic inflammatory conditions.[1]
-
Inhibit the MAPK/NF-κB Pathway: this compound can suppress the phosphorylation of key proteins in the Mitogen-Activated Protein Kinase (MAPK) signaling cascade. This, in turn, inhibits the activation of the transcription factor NF-κB. By blocking NF-κB, this compound downregulates the expression of pro-inflammatory cytokines such as TNF-α, IL-6, and IL-1β, thereby reducing inflammation.[2]
-
Modulate the NLRP3 Inflammasome: this compound has been observed to inhibit the activation of the NLRP3 inflammasome, a multi-protein complex that plays a critical role in the innate immune response and the production of mature IL-1β.[2]
Q2: What is a recommended starting dose and treatment duration for this compound in a new chronic disease model?
A2: The optimal dose and duration of this compound treatment are highly dependent on the specific chronic disease model, the animal species, and the intended therapeutic outcome. Based on the available literature, a general starting point can be extrapolated. For instance, in a mouse model of acute lung injury, oral administration of this compound at doses of 5, 10, and 25 mg/kg once daily for 7 days showed significant therapeutic effects.[2]
For a chronic study, it is advisable to start with a pilot dose-response study to determine the optimal therapeutic window. A suggested starting range could be 10-25 mg/kg/day, with treatment durations extending from 2 to 8 weeks, depending on the progression of the chronic disease model. It is crucial to monitor for both efficacy and any potential toxicity throughout the study.
Q3: How should this compound be prepared for in vivo administration?
A3: this compound is a lipophilic compound with poor water solubility. Therefore, it needs to be formulated in a suitable vehicle for in vivo administration. A common method is to suspend this compound in a 0.5% solution of sodium carboxymethylcellulose (CMC-Na).[2] It is essential to ensure a uniform suspension before each administration. Sonication or vigorous vortexing may be required to achieve this.
Q4: What are the key pharmacokinetic parameters to consider for this compound?
A4: While specific pharmacokinetic data for this compound is limited, related coumarin compounds often exhibit challenges with bioavailability due to poor solubility and rapid metabolism.[3][4] When designing long-term studies, it is important to consider that the bioavailability of this compound may be low. Factors that can influence its pharmacokinetics include the formulation, route of administration, and the metabolic capacity of the animal model.[5] Preliminary pharmacokinetic studies in the chosen animal model are highly recommended to determine parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life, which will inform the optimal dosing frequency.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Lack of therapeutic effect at previously reported doses. | 1. Poor Bioavailability: The formulation may not be optimal for absorption in your specific model. 2. Disease Model Severity: The chronic model may require a higher dose or longer treatment duration. 3. Compound Stability: this compound may be degrading in the formulation. | 1. Consider alternative vehicles or formulation strategies to enhance solubility and absorption. Perform a pilot pharmacokinetic study. 2. Conduct a dose-escalation study to find a more effective dose. 3. Prepare fresh formulations regularly and store them appropriately, protected from light and heat. |
| High variability in experimental results. | 1. Inconsistent Dosing: Uneven suspension of this compound can lead to variable dosing. 2. Biological Variability: Inherent differences in animal responses. 3. Gavage Inaccuracy: Improper oral gavage technique. | 1. Ensure the this compound suspension is homogenous before each administration by vortexing or sonicating. 2. Increase the number of animals per group to improve statistical power. 3. Ensure all personnel are properly trained in oral gavage techniques to minimize stress and ensure accurate delivery. |
| Observed Toxicity (e.g., weight loss, lethargy). | 1. Dose is too high: The administered dose may be approaching the maximum tolerated dose. 2. Vehicle Toxicity: The vehicle itself may be causing adverse effects with chronic administration. | 1. Reduce the dose of this compound. Conduct a formal toxicology study to determine the maximum tolerated dose in your model. 2. Run a vehicle-only control group for the full duration of the study to assess any vehicle-related toxicity. |
| Difficulty in detecting changes in signaling pathways. | 1. Timing of Sample Collection: The peak effect on signaling pathways may be transient. 2. Tissue Specificity: The effect of this compound may be more pronounced in specific tissues. | 1. Conduct a time-course experiment to identify the optimal time point for observing changes in protein phosphorylation or gene expression after the final dose. 2. Analyze multiple relevant tissues to determine the primary site of this compound's action. |
Experimental Protocols & Data
This compound Dosage and Administration in a Murine Model of Acute Lung Injury
This protocol is adapted from a study investigating the protective effect of this compound on LPS-induced acute lung injury.[2]
1. Animal Model: Male BALB/c mice.
2. This compound Formulation:
-
Suspend this compound in 0.5% sodium carboxymethylcellulose (CMC-Na).
3. Dosing and Administration:
-
Administer this compound orally by gavage at 5, 10, or 25 mg/kg once daily for 7 consecutive days.
-
The control group receives the vehicle (0.5% CMC-Na) only.
4. Induction of Lung Injury:
-
On day 7, one hour after the final this compound administration, induce acute lung injury via intratracheal instillation of lipopolysaccharide (LPS).
5. Outcome Measures:
-
Collect bronchoalveolar lavage fluid (BALF) and lung tissue 8 hours after LPS challenge.
-
Analyze BALF for total protein and inflammatory cytokine levels (TNF-α, IL-6, IL-1β).
-
Analyze lung tissue for histopathology, wet/dry weight ratio, and expression of proteins involved in the MAPK/NF-κB and NLRP3 inflammasome pathways via Western blot or immunohistochemistry.
Quantitative Data Summary
| Model | Organism | This compound Dose | Treatment Duration | Key Findings | Reference |
| LPS-Induced Acute Lung Injury | Mouse | 5, 10, 25 mg/kg/day (oral) | 7 days | Reduced inflammatory cytokines, ameliorated lung injury, suppressed MAPK/NF-κB and NLRP3 activation. | [2] |
| Insulinoma MIN6 Cells | In vitro (Mouse) | 2, 10, 50 µM | 1-24 hours | Activated Nrf2/ARE pathway, increased antioxidant enzyme expression. | [1] |
| 3T3-L1 Adipocytes & HepG2 Hepatocytes | In vitro | 10, 15, 20 µg/mL | Not Specified | Suppressed triglyceride content, down-regulated adipogenic genes. | [6] |
Visualizations
References
- 1. mdpi.com [mdpi.com]
- 2. Protective effect of this compound on LPS-induced acute lung injury via modulating MAPK/NF-κB pathway and NLRP3 inflammasome activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Systematic review of pharmacokinetics and potential pharmacokinetic interactions of flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Preclinical Pharmacokinetics and Bioavailability of Oxypeucedanin in Rats after Single Intravenous and Oral Administration - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pharmacokinetics and drug delivery systems for puerarin, a bioactive flavone from traditional Chinese medicine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound: a coumarin in Peucedanum japonicum Thunb leaves exerts antiobesity activity through modulation of adipogenic gene network - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Analysis of the Anti-inflammatory Effects of Pteryxin and Quercetin
For Immediate Release: A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals
This publication provides a detailed comparative analysis of the anti-inflammatory properties of two natural compounds: Pteryxin, a coumarin found in the medicinal herb Peucedanum praeruptorum, and quercetin, a flavonoid ubiquitous in various fruits and vegetables. This guide synthesizes experimental data to offer an objective comparison of their efficacy in modulating key inflammatory pathways and mediators, providing a valuable resource for researchers in pharmacology and drug discovery.
Executive Summary
Both this compound and quercetin demonstrate significant anti-inflammatory activity by inhibiting the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), interleukin-6 (IL-6), and interleukin-1β (IL-1β). Their mechanism of action converges on the suppression of the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) signaling pathways, crucial regulators of the inflammatory response. While quercetin has been more extensively studied, with well-documented dose-dependent effects and specific IC50 values, emerging research on this compound indicates it is also a potent anti-inflammatory agent. This guide presents a side-by-side comparison of their effects based on available in vitro data, primarily from studies on lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Data Presentation: Quantitative Comparison
The following tables summarize the inhibitory effects of this compound and quercetin on key inflammatory markers. Data has been compiled from multiple studies to provide a comparative overview. It is important to note that experimental conditions may vary between studies, affecting direct comparability.
Table 1: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Concentration | % Inhibition of NO Production | IC50 Value |
| This compound | Not specified | Downregulated | Not explicitly reported |
| Quercetin | 5, 10, 25, 50 µM | Significant inhibition | ~33.12 µM[1] |
Table 2: Inhibition of Pro-inflammatory Cytokine Production in LPS-Stimulated RAW 264.7 Cells
| Compound | Cytokine | Concentration | Effect | IC50 Value |
| This compound | TNF-α | Not specified | Significantly suppressed | Not explicitly reported |
| IL-6 | Not specified | Significantly suppressed | Not explicitly reported | |
| Quercetin | TNF-α | 10, 25, 50 µM | Significant inhibition | ~4.14 µM[1] |
| IL-6 | Up to 50 µM | Significantly inhibited | Not explicitly reported | |
| IL-1β | Various | Reduced production | Not explicitly reported |
Table 3: Inhibition of Pro-inflammatory Enzyme Expression in LPS-Stimulated RAW 264.7 Cells
| Compound | Enzyme | Effect on Protein Expression |
| This compound | iNOS | Downregulated |
| COX-2 | Downregulated | |
| Quercetin | iNOS | Significantly decreased |
| COX-2 | Significantly decreased |
Signaling Pathway Modulation
Both this compound and quercetin exert their anti-inflammatory effects by targeting upstream signaling pathways. The NF-κB and MAPK pathways are central to the transcriptional activation of genes encoding pro-inflammatory cytokines and enzymes.
NF-κB Signaling Pathway
MAPK Signaling Pathway
Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
Cell Culture and Treatment
-
Cell Line: Murine macrophage cell line RAW 264.7.
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Cells are pre-treated with various concentrations of this compound or quercetin for 1-2 hours before stimulation with lipopolysaccharide (LPS) (typically 1 µg/mL) for a specified duration (e.g., 24 hours).
Nitric Oxide (NO) Production Assay (Griess Assay)
-
Cell Seeding: RAW 264.7 cells are seeded in a 96-well plate at a density of 1 x 10^5 cells/well and incubated for 24 hours.
-
Treatment: The culture medium is replaced with fresh medium containing various concentrations of this compound or quercetin, and the cells are incubated for 1-2 hours.
-
Stimulation: LPS (1 µg/mL) is added to the wells to induce an inflammatory response, and the plate is incubated for an additional 24 hours.
-
Griess Reaction: 100 µL of cell culture supernatant is mixed with 100 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).
-
Measurement: After a 10-minute incubation at room temperature in the dark, the absorbance is measured at 540 nm using a microplate reader.
-
Quantification: The concentration of nitrite, a stable product of NO, is determined using a standard curve generated with known concentrations of sodium nitrite.
Enzyme-Linked Immunosorbent Assay (ELISA) for Cytokine Quantification (TNF-α, IL-6, IL-1β)
-
Sample Collection: Cell culture supernatants are collected after treatment with this compound or quercetin and stimulation with LPS.
-
Assay Procedure: The concentrations of TNF-α, IL-6, and IL-1β in the supernatants are measured using commercially available ELISA kits according to the manufacturer's instructions.
-
Principle: The assay typically involves the capture of the cytokine by a specific antibody coated on the microplate wells, followed by the addition of a biotinylated detection antibody and a streptavidin-horseradish peroxidase (HRP) conjugate. The addition of a substrate solution results in a color change proportional to the amount of cytokine present.
-
Measurement: The absorbance is read at a specific wavelength (e.g., 450 nm), and the cytokine concentrations are calculated from a standard curve.
Western Blot Analysis for Protein Expression (iNOS, COX-2, NF-κB, and MAPK Pathways)
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The protein concentration of the cell lysates is determined using a BCA protein assay kit.
-
SDS-PAGE: Equal amounts of protein are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for iNOS, COX-2, p-p65, p65, p-IκBα, IκBα, p-p38, p38, p-ERK, ERK, p-JNK, JNK, and a loading control (e.g., β-actin or GAPDH).
-
Secondary Antibody Incubation: The membrane is washed with TBST and then incubated with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry: The intensity of the protein bands is quantified using image analysis software and normalized to the loading control.
Conclusion
Both this compound and quercetin are promising natural compounds with potent anti-inflammatory properties. They effectively inhibit the production of key inflammatory mediators by suppressing the NF-κB and MAPK signaling pathways. While quercetin is a well-established anti-inflammatory agent with a larger body of supporting data, this compound is emerging as a compound of significant interest. Further research, particularly direct comparative studies with standardized methodologies, is warranted to fully elucidate the relative potency and therapeutic potential of this compound in the context of inflammatory diseases. This guide provides a foundational comparison to aid researchers in designing future studies and exploring the potential of these compounds in drug development.
References
Pteryxin's Gene Expression Profile: A Comparative Analysis with Other Nrf2 Activators
For Immediate Release
A Comprehensive Guide for Researchers in Cellular Stress and Drug Discovery
This report provides a detailed comparison of the Nrf2 activator, Pteryxin, with other well-established Nrf2 activators, focusing on their respective impacts on gene expression. This guide is intended for researchers, scientists, and drug development professionals investigating therapeutic strategies targeting the Nrf2 signaling pathway.
This compound, a coumarin derivative, has been identified as a potent activator of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[1][2][3] Activation of this pathway is a critical cellular defense mechanism against oxidative stress and inflammation, making Nrf2 activators promising therapeutic agents for a variety of diseases. This guide summarizes the available experimental data on this compound's effects on gene expression and objectively compares it to other known Nrf2 activators such as Sulforaphane, Dimethyl Fumarate, and Bardoxolone Methyl.
Mechanism of Action: The Nrf2 Signaling Pathway
Under basal conditions, Nrf2 is sequestered in the cytoplasm by its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its ubiquitination and subsequent proteasomal degradation. Electrophilic compounds, such as this compound, are thought to modify cysteine residues on Keap1, leading to a conformational change that disrupts the Keap1-Nrf2 interaction.[1][3] This allows Nrf2 to translocate to the nucleus, where it heterodimerizes with small Maf proteins and binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes. This binding initiates the transcription of a broad array of cytoprotective genes.
Comparative Analysis of Nrf2 Target Gene Expression
The following table summarizes the quantitative data on the induction of key Nrf2 target genes by this compound and other activators. It is important to note that the experimental conditions, including cell types, compound concentrations, and treatment durations, vary across studies, which may influence the magnitude of the observed effects.
| Nrf2 Activator | Target Gene | Cell Type / Model | Treatment Conditions | Fold Change (mRNA/Protein) | Reference |
| This compound | HO-1 | RAW264.7 Macrophages | 100 µM, 24h | ~3.5-fold (Protein) | [1] |
| HO-1 | MIN6 Insulinoma Cells | 50 µM | Upregulated (Gene) | [4][5] | |
| GCLC | MIN6 Insulinoma Cells | 50 µM | Upregulated (Gene) | [4][5] | |
| SOD1 | MIN6 Insulinoma Cells | 50 µM | Upregulated (Gene) | [4][5] | |
| Trxr1 | MIN6 Insulinoma Cells | 50 µM | Upregulated (Gene) | [4][5] | |
| Sulforaphane | NQO1 | Small Intestine (mice) | 9 µmol/day, 1 week | Upregulated (Gene) | [1][2] |
| GST | Small Intestine (mice) | 9 µmol/day, 1 week | Upregulated (Gene) | [1][2] | |
| GCS | Small Intestine (mice) | 9 µmol/day, 1 week | Upregulated (Gene) | [1][2] | |
| UGT | Small Intestine (mice) | 9 µmol/day, 1 week | Upregulated (Gene) | [1][2] | |
| Dimethyl Fumarate | NQO1 | PBMCs (MS patients) | 4-6 weeks therapy | Upregulated (mRNA) | [6] |
| AKR1C1 | PBMCs (MS patients) | 4-6 weeks therapy | Upregulated (mRNA) | [6] | |
| NQO1 | Cortex (mice) | 300 mg/kg, 4h | ~3-fold (mRNA) | [7] | |
| Hmox1 | Cortex (mice) | 300 mg/kg, 4h | ~2.5-fold (mRNA) | [7] | |
| Bardoxolone Methyl | HO-1 | HUVECs | 10-100 nM | Upregulated (mRNA & Protein) | [8] |
| NQO1 | HUVECs | 10-100 nM | Upregulated (mRNA & Protein) | [8] | |
| GCLC | HUVECs | 10-100 nM | Upregulated (mRNA & Protein) | [8] | |
| GCLM | Renal Tubular Epithelial Cells | Not specified | Upregulated (Gene) | [9][10] |
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.
This compound-Induced HO-1 Expression in RAW264.7 Macrophages
-
Cell Culture: RAW264.7 macrophage cells were cultured in DMEM medium supplemented with 10% FBS and antibiotics.
-
Treatment: Cells were treated with this compound at concentrations ranging from 25 to 100 µM for 24 hours.
-
Western Blot Analysis: Following treatment, cells were lysed, and total protein was quantified. Equal amounts of protein were separated by SDS-PAGE and transferred to a PVDF membrane. The membrane was probed with a primary antibody against HO-1, followed by a secondary antibody. Protein bands were visualized using an enhanced chemiluminescence (ECL) detection system. Densitometry analysis was performed to quantify the protein expression levels.[1]
This compound-Induced Gene Expression in MIN6 Insulinoma Cells
-
Cell Culture: Mouse insulinoma MIN6 cells were maintained in DMEM supplemented with 15% FBS, 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Treatment: Cells were treated with this compound (10 µM and 50 µM) for a specified duration.
-
Gene Expression Analysis: Total RNA was extracted from the cells, and cDNA was synthesized. The expression levels of Nrf2 target genes (HO-1, GCLC, SOD1, Trxr1) were quantified using real-time quantitative PCR (RT-qPCR) with gene-specific primers.[4][5]
Sulforaphane-Induced Gene Expression in Mouse Small Intestine
-
Animal Model: Wild-type (nrf2 +/+) and Nrf2 knockout (nrf2 −/−) mice were used.
-
Treatment: Mice were administered Sulforaphane (9 µmol/day) or vehicle orally for one week.
-
Microarray Analysis: After the treatment period, the small intestine was harvested, and total RNA was extracted. The RNA was then subjected to oligonucleotide microarray analysis to determine the transcriptional profile. Comparative analysis of gene expression changes between the different treatment groups and genotypes was performed to identify Nrf2-regulated genes.[1][2]
Experimental Workflow for Comparing Nrf2 Activators
The following diagram illustrates a generalized workflow for the comparative analysis of Nrf2 activators.
Conclusion
This compound demonstrates clear efficacy in activating the Nrf2 signaling pathway and upregulating the expression of key antioxidant and cytoprotective genes, including HO-1, GCLC, SOD1, and Trxr1.[11][12] While a direct, side-by-side comparison with other Nrf2 activators under identical experimental conditions is not yet available in the published literature, the existing data suggests that this compound is a potent inducer of the Nrf2-mediated cellular stress response. The provided data and experimental protocols offer a valuable resource for researchers to design further studies for a more direct and quantitative comparison of this compound with other Nrf2 activators. Such studies will be crucial in elucidating the unique therapeutic potential of this compound in diseases where oxidative stress is a key pathological factor.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Identification of Nrf2-regulated genes induced by the chemopreventive agent sulforaphane by oligonucleotide microarray - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Induction of Antioxidant Protein HO-1 Through Nrf2-ARE Signaling Due to this compound in Peucedanum Japonicum Thunb in RAW264.7 Macrophage Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cytoprotective Effect of this compound on Insulinoma MIN6 Cells Due to Antioxidant Enzymes Expression via Nrf2/ARE Activation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. The NRF2 pathway as potential biomarker for dimethyl fumarate treatment in multiple sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Repurposing the NRF2 Activator Dimethyl Fumarate as Therapy Against Synucleinopathy in Parkinson's Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Keap1-Nrf2 signaling activation by Bardoxolone-methyl ameliorates high glucose-induced oxidative injury in human umbilical vein endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. spandidos-publications.com [spandidos-publications.com]
- 10. researchgate.net [researchgate.net]
- 11. Keap1-Nrf2 Signaling: A Target for Cancer Prevention by Sulforaphane - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Sulforaphane-induced epigenetic regulation of Nrf2 expression by DNA methyltransferase in human Caco-2 cells - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Coumarins on Osteoblast Differentiation: A Focus on Pteryxin and Other Derivatives
A comprehensive review of existing literature reveals a significant focus on the role of various coumarin derivatives in promoting osteoblast differentiation and bone formation. While compounds like Osthole, Scopolin, and Aesculetin have demonstrated notable osteogenic potential, a striking gap exists in the scientific understanding of Pteryxin's direct effects on osteoblasts. Current research on this compound predominantly highlights its inhibitory action on osteoclastogenesis, the process of bone resorption.[1][2] This guide, therefore, presents a comparative study of the known effects of prominent coumarins on osteoblast differentiation, alongside a clear acknowledgment of the absence of data for this compound in this context.
This publication is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of coumarins in bone regeneration and the treatment of bone-related disorders.
Quantitative Data on the Effects of Coumarins on Osteoblast Differentiation
The following table summarizes the quantitative data from various studies on the effects of different coumarin derivatives on key markers of osteoblast differentiation. It is important to note that these results are from separate studies and may not be directly comparable due to variations in experimental conditions.
| Coumarin Derivative | Cell Line | Concentration | Target Parameter | Result | Signaling Pathway Implicated |
| This compound | - | - | - | No data available on osteoblast differentiation | MAPK/Ca2+ (in osteoclasts)[1][2] |
| Osthole | Primary mouse calvarial osteoblasts | 10, 50, 100 µM | ALP Activity | Dose-dependent increase | β-catenin-BMP Signaling |
| 10, 50, 100 µM | Mineralization (Alizarin Red S) | Significant enhancement | |||
| 10, 50, 100 µM | Gene Expression (RUNX2, ALP, Osteocalcin) | Significant dose-dependent increase | |||
| Scopolin | MC3T3-E1 | 5 µM | ALP Activity | Significant increase | Not explicitly stated |
| 5 µM | Mineralization (Alizarin Red S) | Increased mineralized nodule formation | |||
| 5 µM | Gene Expression (Alpl, Runx2, Bglap, Sp7) | Significant increase | |||
| Aesculetin | MC3T3-E1 | 1-10 µM | ALP Activity | Dose-dependent enhancement | BMP-2-Runx2 Signaling |
| 1-10 µM | Mineralization (Alizarin Red S) | Highly increased calcium deposits | |||
| 1-10 µM | Gene Expression (BMP-2, RUNX2, Collagen Type I) | Strengthened expression |
Experimental Protocols
Detailed methodologies for the key experiments cited in the comparative data table are provided below. These protocols are generalized and may require optimization for specific experimental conditions.
Alkaline Phosphatase (ALP) Activity Assay
This assay is a colorimetric method used to quantify the activity of ALP, an early marker of osteoblast differentiation.
-
Cell Culture and Treatment:
-
Seed osteoblastic cells (e.g., MC3T3-E1) in a 24-well plate and culture until they reach 80-90% confluency.
-
Induce osteogenic differentiation using an appropriate differentiation medium.
-
Treat the cells with the desired concentrations of the coumarin compound for the specified duration.
-
-
Cell Lysis:
-
After the treatment period, wash the cells twice with phosphate-buffered saline (PBS).
-
Add a suitable lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer) to each well and incubate for 10-15 minutes at 4°C.
-
Scrape the cells and collect the cell lysate. Centrifuge the lysate to pellet cell debris.
-
-
Enzymatic Reaction:
-
In a 96-well plate, add a specific volume of the cell lysate supernatant.
-
Add the ALP substrate solution, typically p-nitrophenyl phosphate (pNPP), to each well.
-
Incubate the plate at 37°C for 15-30 minutes.
-
-
Data Acquisition and Analysis:
-
Stop the reaction by adding a stop solution (e.g., NaOH).
-
Measure the absorbance of the product, p-nitrophenol, at 405 nm using a microplate reader.
-
Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Normalize the ALP activity to the total protein concentration to account for differences in cell number.
-
Alizarin Red S (ARS) Staining for Mineralization
This staining method is used to visualize and quantify the calcium deposits formed during the late stages of osteoblast differentiation.
-
Cell Culture and Treatment:
-
Culture osteoblastic cells in a multi-well plate and induce osteogenic differentiation as described above.
-
Treat the cells with the coumarin compounds for an extended period (e.g., 14-21 days), changing the medium every 2-3 days.
-
-
Staining Procedure:
-
After the culture period, wash the cells with PBS.
-
Fix the cells with a suitable fixative (e.g., 4% paraformaldehyde or ice-cold 70% ethanol) for 15-30 minutes.
-
Wash the fixed cells with deionized water.
-
Add 2% Alizarin Red S solution (pH 4.1-4.3) to each well and incubate for 20-30 minutes at room temperature.
-
Gently wash the cells with deionized water to remove excess stain.
-
-
Visualization and Quantification:
-
Visualize the red-stained calcium nodules under a bright-field microscope.
-
For quantification, destain the cells by adding a solution like 10% cetylpyridinium chloride.
-
Transfer the eluted stain to a 96-well plate and measure the absorbance at a wavelength between 405-550 nm.
-
Real-Time Quantitative Polymerase Chain Reaction (RT-qPCR) for Gene Expression Analysis
RT-qPCR is used to measure the expression levels of osteoblast-specific genes such as RUNX2, Osterix, and Osteocalcin.
-
RNA Extraction and cDNA Synthesis:
-
Culture and treat the cells as described for the ALP assay.
-
At the desired time points, lyse the cells and extract total RNA using a commercial RNA isolation kit.
-
Assess the quality and quantity of the extracted RNA using a spectrophotometer.
-
Reverse transcribe a specific amount of total RNA into complementary DNA (cDNA) using a reverse transcription kit.
-
-
Quantitative PCR:
-
Prepare a reaction mixture containing the synthesized cDNA, gene-specific primers for the target genes (e.g., RUNX2, Osterix, Osteocalcin) and a reference gene (e.g., GAPDH, β-actin), and a suitable qPCR master mix.
-
Perform the qPCR reaction in a real-time PCR thermal cycler. The cycling conditions will typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both the target and reference genes.
-
Calculate the relative gene expression using the comparative Ct (ΔΔCt) method. The expression of the target gene is normalized to the reference gene and expressed as a fold change relative to the control group.
-
Signaling Pathways and Experimental Workflow
The following diagrams illustrate the key signaling pathways involved in osteoblast differentiation and a general workflow for investigating the effects of coumarins.
Caption: A simplified diagram of the BMP and Wnt signaling pathways converging on the master transcription factor RUNX2 to promote osteoblast differentiation.
Caption: A general experimental workflow for the comparative study of coumarins on osteoblast differentiation.
References
Safety Operating Guide
Navigating the Safe Disposal of Pteryxin: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step procedures for the safe disposal of Pteryxin, a coumarin compound utilized in various biological research contexts. Adherence to these protocols is paramount to ensure personal safety and compliance with regulatory standards.
This compound: Key Safety and Handling Data
| Property | Data | Source |
| Chemical Name | (2Z)-2-methyl-2-butenoic acid, (9R,10R)-9-(acetyloxy)-9,10-dihydro-8,8-dimethyl-2-oxo-2H,8H-benzo[1,2-b:3,4-b']dipyran-10-yl ester | [1] |
| Molecular Formula | C₂₁H₂₂O₇ | [1][2] |
| CAS Number | 13161-75-6 | [1][2] |
| Appearance | Solid | [3] |
| Solubility | DMF: 30 mg/ml, DMSO: 30 mg/ml, Ethanol: 30 mg/ml | [1] |
| Known Biological Activities | Inhibits nitric oxide production, inhibits platelet aggregation, butyrylcholinesterase (BChE) inhibitor, anti-inflammatory, antioxidant. | [1][4][5][6] |
| General Handling Warning | This product is not for human or veterinary use. | [1] |
Principle of this compound Disposal: Chemical Waste Management
As a biologically active organic compound, this compound waste should be treated as chemical waste. The primary principle is to prevent its release into the environment and to avoid accidental exposure to personnel. The following procedures are based on established guidelines for the disposal of laboratory chemicals and unused medicines.[7][8][9][10]
Experimental Protocol: Step-by-Step Disposal Procedure
This protocol outlines the recommended steps for the proper disposal of this compound from a laboratory setting.
1. Personal Protective Equipment (PPE):
-
Before handling this compound waste, ensure appropriate PPE is worn, including:
-
Safety goggles
-
Chemical-resistant gloves (e.g., nitrile)
-
Laboratory coat
-
2. Waste Segregation:
-
Solid this compound Waste:
-
Collect any solid this compound, including expired or unused neat compound, in a dedicated and clearly labeled chemical waste container.
-
The container should be made of a material compatible with organic compounds (e.g., high-density polyethylene).
-
The label should clearly state "Hazardous Waste," "this compound," and the date of accumulation.
-
-
Contaminated Labware:
-
Disposable items such as pipette tips, tubes, and gloves that have come into contact with this compound should be placed in a designated solid chemical waste container.
-
Non-disposable glassware should be decontaminated by rinsing with a suitable solvent (e.g., ethanol) and then washed according to standard laboratory procedures. The solvent rinsate must be collected as liquid chemical waste.
-
-
Liquid this compound Waste:
-
Solutions containing this compound (e.g., in DMSO, ethanol) should be collected in a dedicated liquid chemical waste container.
-
The container must be clearly labeled with "Hazardous Waste," the full chemical names of all constituents (e.g., "this compound in DMSO"), and their approximate concentrations.
-
Do not mix incompatible waste streams.
-
3. In-Lab Waste Storage:
-
Store waste containers in a designated, well-ventilated, and secure area within the laboratory.
-
Keep waste containers closed except when adding waste.
-
Ensure secondary containment is in place to capture any potential leaks.
4. Final Disposal:
-
Arrange for the collection of the chemical waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.
-
Follow all institutional and local regulations for the packaging, labeling, and documentation of the waste.
-
Never dispose of this compound or its solutions down the drain or in the regular trash.[7]
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound waste.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby fostering a secure and compliant research environment.
References
- 1. caymanchem.com [caymanchem.com]
- 2. This compound | C21H22O7 | CID 5281425 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. static.cymitquimica.com [static.cymitquimica.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound - A promising butyrylcholinesterase-inhibiting coumarin derivative from Mutellina purpurea - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dea.gov [dea.gov]
- 8. emro.who.int [emro.who.int]
- 9. Disposal of Unused Medicines: What You Should Know | FDA [fda.gov]
- 10. Drug Disposal: Dispose "Non-Flush List" Medicine in Trash | FDA [fda.gov]
Safeguarding Your Research: A Comprehensive Guide to Handling Pteryxin
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Pteryxin, a naturally occurring coumarin with diverse biological activities. Adherence to these protocols is critical to mitigate risks and ensure the integrity of your research.
Immediate Safety and Hazard Information
This compound, a dihydropyranocoumarin derivative, presents potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is associated with the following hazards:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
Understanding these hazards is the first step in safe handling. Always consult the specific Safety Data Sheet (SDS) for any chemical you are working with for comprehensive safety information.
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to personal protection is crucial when handling this compound. The following table outlines the required PPE:
| Body Part | Required PPE | Specifications |
| Hands | Chemical-resistant gloves | Nitrile or neoprene gloves are recommended. Ensure gloves are regularly inspected for tears or degradation. |
| Eyes | Safety glasses with side shields or goggles | Goggles are required when there is a splash hazard. |
| Body | Laboratory coat | A fully buttoned lab coat made of a suitable material to prevent skin contact. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | A fume hood is recommended, especially when handling powders or creating solutions. |
Operational Plan for Handling this compound
A systematic approach to handling this compound from receipt to disposal minimizes exposure and contamination risks.
Preparation and Weighing
-
Designated Area: Conduct all handling of this compound powder in a designated area, such as a chemical fume hood, to contain any airborne particles.
-
Weighing: Use a balance inside the fume hood. If a balance is not available in the hood, use an enclosure or a down-draft table.
-
Utensils: Employ clean, dedicated spatulas and weighing boats for handling the powder.
Solution Preparation
-
Solvent Selection: this compound is soluble in DMF, DMSO, and Ethanol.[1] Refer to your experimental protocol for the appropriate solvent.
-
Dissolving: Add the solvent to the weighed this compound powder slowly to avoid splashing. If necessary, use a vortex mixer or sonicator to aid dissolution, ensuring the container is securely capped.
Experimental Use
-
Containment: Keep all containers with this compound solutions clearly labeled and sealed when not in use.
-
Spill Prevention: Use secondary containment (e.g., a tray) when transporting or working with this compound solutions.
Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and accidental exposure.
Waste Segregation
-
Solid Waste: All disposable items that have come into contact with this compound (e.g., gloves, weighing boats, pipette tips) should be collected in a dedicated, labeled hazardous waste container.
-
Liquid Waste: Unused this compound solutions and contaminated solvents should be collected in a separate, labeled hazardous waste container. Do not mix with other solvent waste streams unless permitted by your institution's hazardous waste management plan.
Decontamination
-
Work Surfaces: Clean all work surfaces where this compound was handled with an appropriate solvent (e.g., 70% ethanol) and then a cleaning agent.
-
Equipment: Decontaminate all non-disposable equipment, such as spatulas and glassware, by thoroughly rinsing with a suitable solvent, followed by standard washing procedures.
Final Disposal
-
Licensed Waste Carrier: All hazardous waste containing this compound must be disposed of through a licensed hazardous waste management company, in accordance with local, state, and federal regulations. Never dispose of this compound down the drain.
Emergency Procedures
In the event of an exposure or spill, immediate and appropriate action is vital.
| Incident | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention if irritation persists. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department. |
This compound Handling Workflow
The following diagram illustrates the key steps and decision points in the safe handling of this compound.
Caption: Workflow for safe handling and disposal of this compound.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
